molecular formula C6H5BCl2O2 B050293 3,4-Dichlorophenylboronic acid CAS No. 151169-75-4

3,4-Dichlorophenylboronic acid

Cat. No.: B050293
CAS No.: 151169-75-4
M. Wt: 190.82 g/mol
InChI Key: JKIGHOARKAIPJI-UHFFFAOYSA-N
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Description

3,4-Dichlorophenylboronic acid is a high-purity aromatic boronic acid ester that serves as a fundamental building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forms biaryl bonds with exceptional efficiency and functional group tolerance. The mechanism involves the transmetalation of the boronic acid group with an organohalide (e.g., aryl bromide or iodide) in the presence of a base, facilitating the construction of complex molecular architectures. The two chlorine substituents on the phenyl ring render this compound an electron-deficient aryl donor, making it highly reactive and useful for introducing a dichlorophenyl motif into target structures. This specific substitution pattern is of significant interest in medicinal chemistry for the development of active pharmaceutical ingredients (APIs) and agrochemicals, where the dichlorophenyl group can influence bioavailability, metabolic stability, and target binding affinity. Researchers also utilize this compound in the synthesis of ligands for catalysts, organic materials, and liquid crystals. Our product is rigorously characterized to ensure consistency and reliability for your most demanding synthetic applications, providing a critical reagent for advancing discovery in drug development and materials science.

Properties

IUPAC Name

(3,4-dichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIGHOARKAIPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370221
Record name 3,4-Dichlorophenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151169-75-4
Record name 3,4-Dichlorophenylboronic acid
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Record name 3,4-Dichlorobenzeneboronic acid
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Foundational & Exploratory

In-Depth Technical Guide to 3,4-Dichlorophenylboronic Acid (CAS: 151169-75-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorophenylboronic acid is a synthetic organoboron compound that has garnered significant interest in various scientific disciplines, particularly in organic synthesis and medicinal chemistry. Its utility as a key building block in the construction of complex organic molecules, most notably through the Suzuki-Miyaura cross-coupling reaction, has made it an invaluable tool for researchers. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Physicochemical Properties

This compound is a white to off-white crystalline powder under standard conditions.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 151169-75-4[2]
Molecular Formula C₆H₅BCl₂O₂[2]
Molecular Weight 190.82 g/mol [2]
Melting Point 280-285 °C[2]
Boiling Point 339.2 °C at 760 mmHg (Predicted)
Appearance White to off-white powder/crystal[1]
Solubility Soluble in organic solvents such as ether and chloroform; slightly soluble in alcohols. Soluble in methanol.[3]

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the formation of a Grignard reagent from 1-bromo-3,4-dichlorobenzene, followed by its reaction with a trialkyl borate (B1201080) and subsequent acidic hydrolysis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-bromo-3,4-dichlorobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Trimethyl borate

  • Sulfuric acid (10% aqueous solution)

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents). Add a crystal of iodine and gently heat the flask to activate the magnesium. Allow the flask to cool and add anhydrous THF to cover the magnesium. A solution of 1-bromo-3,4-dichlorobenzene (1 equivalent) in anhydrous THF is added dropwise from the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.

  • Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate (1.2 equivalents) in anhydrous THF dropwise, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 10% sulfuric acid to quench the reaction and hydrolyze the borate ester. Stir the biphasic mixture vigorously for 1-2 hours.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield this compound as a white solid.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound 1_bromo_3_4_dichlorobenzene 1-Bromo-3,4-dichlorobenzene Grignard_Reagent 3,4-Dichlorophenylmagnesium Bromide 1_bromo_3_4_dichlorobenzene->Grignard_Reagent 1. Mg_THF Mg, THF, I2 (cat.) Mg_THF->Grignard_Reagent Borate_Ester Intermediate Borate Ester Grignard_Reagent->Borate_Ester 2. Trimethyl_borate B(OMe)3, THF, -78 °C Trimethyl_borate->Borate_Ester Final_Product This compound Borate_Ester->Final_Product 3. Acidic_Workup H3O+ Acidic_Workup->Final_Product

Caption: Synthetic pathway for this compound.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole (B123540)

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), 4-bromoanisole (1 equivalent), potassium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Solvent Addition and Degassing: Add a 3:1:1 mixture of toluene, ethanol, and water. Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Suzuki-Miyaura Coupling Workflow

G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_Complex Ar-Pd(II)-X(Ln) Oxidative_Addition->PdII_Complex Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Transmetalation Transmetalation PdII_Complex->Transmetalation Aryl_PdII_Complex Ar-Pd(II)-Ar'(Ln) Transmetalation->Aryl_PdII_Complex Boronic_Acid Ar'B(OH)2 + Base Boronic_Acid->Transmetalation Reductive_Elimination Reductive Elimination Aryl_PdII_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Biaryl_Product Ar-Ar' Reductive_Elimination->Biaryl_Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Sensor Technology

This compound serves as a precursor for the synthesis of various biologically active molecules. It has been implicated in the development of inhibitors for enzymes such as Mycobacterium tuberculosis H37Rv chorismate mutase and PDE4B, as well as in the creation of nitrovinyl biphenyls with anticancer properties.[2]

Boronic acids, in general, are known to interact with diols, forming cyclic boronate esters. This property is exploited in the design of sensors for biologically important diol-containing molecules like carbohydrates and catecholamines. While a specific sensor utilizing this compound for catechol detection has not been extensively detailed in readily available literature, a general protocol for an electrochemical sensor can be adapted.

Conceptual Experimental Protocol: Electrochemical Sensor for Catechol

Principle: An electrode is modified with a material that incorporates this compound. The boronic acid moieties on the electrode surface will selectively bind with the diol groups of catechol. This binding event can be detected as a change in the electrochemical signal (e.g., a change in current or potential).

Materials:

  • Glassy carbon electrode (GCE)

  • This compound

  • A suitable polymer or nanomaterial for electrode modification (e.g., electropolymerizable monomer, carbon nanotubes)

  • Electrochemical workstation

  • Phosphate buffer solution (PBS)

  • Catechol standard solutions

Procedure:

  • Electrode Modification: The GCE is first polished and cleaned. A modifying layer containing this compound is then deposited on the electrode surface. This can be achieved through various methods, such as electropolymerization of a functionalized monomer or drop-casting a dispersion of a nanomaterial functionalized with the boronic acid.

  • Electrochemical Characterization: The modified electrode is characterized using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a suitable electrolyte solution to confirm successful modification.

  • Catechol Detection: The modified electrode is immersed in a PBS solution containing a known concentration of catechol. The electrochemical response is measured using a technique like differential pulse voltammetry (DPV) or square wave voltammetry (SWV). The peak current should be proportional to the concentration of catechol.

  • Calibration: A calibration curve is constructed by measuring the electrochemical response to a series of catechol solutions of known concentrations. This allows for the quantitative determination of catechol in unknown samples.

Sensor Workflow

G cluster_sensor Electrochemical Catechol Sensor Workflow Electrode_Prep Electrode Preparation (Polishing & Cleaning) Modification Surface Modification with This compound Electrode_Prep->Modification Binding Binding of Catechol to Boronic Acid Modification->Binding Electrochemical_Measurement Electrochemical Measurement (e.g., DPV) Binding->Electrochemical_Measurement Signal_Analysis Signal Analysis (Peak Current vs. Concentration) Electrochemical_Measurement->Signal_Analysis Quantification Catechol Quantification Signal_Analysis->Quantification

Caption: Workflow for an electrochemical sensor for catechol.

Biological Activity and Toxicity

Currently, there is limited publicly available quantitative data on the specific biological activity (e.g., IC₅₀ values) and toxicity (e.g., LD₅₀ values) of this compound itself. Its primary role in the literature is that of a synthetic intermediate.

Safety Information: this compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent in modern organic chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions and as a building block for medicinally relevant compounds underscores its importance. This technical guide has provided an in-depth overview of its properties, synthesis, and key applications, including detailed experimental protocols to aid researchers in their endeavors. Further investigation into the direct biological activity and a more comprehensive toxicological profile of this compound would be beneficial for the scientific community.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,4-Dichlorophenylboronic Acid

This guide provides a comprehensive overview of this compound, a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. It details its chemical properties, applications, and includes a detailed experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Core Properties and Data

This compound is an organic compound featuring a boronic acid functional group attached to a dichlorinated phenyl ring.[1] This structure makes it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 190.82 g/mol [3]
Molecular Formula C₆H₅BCl₂O₂[3][4]
CAS Number 151169-75-4[5]
Appearance White to light yellow powder or crystals[6]
Melting Point 280-285 °C (lit.)[5]
Solubility Soluble in methanol[4]
InChI Key JKIGHOARKAIPJI-UHFFFAOYSA-N[5]
SMILES String OB(O)c1ccc(Cl)c(Cl)c1[5]

Applications in Research and Development

The unique dichlorophenyl structure enhances the reactivity and selectivity of this compound, making it a crucial building block in various fields.[1]

  • Organic Synthesis : It is a key intermediate and reactant in Suzuki-Miyaura cross-coupling reactions, a fundamental method for constructing complex molecular architectures by forming C-C bonds.[1][7] This reaction is essential for synthesizing biaryls, conjugated alkenes, and styrenes.[2][8]

  • Medicinal Chemistry : The compound serves as a precursor for a wide range of biologically active molecules.[5] It has been utilized in the synthesis of inhibitors for Mycobacterium tuberculosis, PDE4B inhibitors, anticancer agents, and dual immunosuppressive/anti-inflammatory agents.[5] Its role as a building block for boron-containing compounds is particularly promising for targeted cancer therapies.[1]

  • Material Science : It is used in the development of advanced polymers with unique electronic and coating properties.[1]

  • Sensor Technology : The ability of the boronic acid group to form stable complexes with diols allows for its use in developing sensitive sensors for glucose and other important biomolecules, which is critical for medical diagnostics and environmental monitoring.[1]

Experimental Protocols

The most prominent application of this compound is in the Suzuki-Miyaura coupling reaction. Below is a generalized, detailed protocol for a typical cross-coupling experiment.

Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • Aryl halide (e.g., Aryl Bromide, 1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 - 0.1 equiv)

  • Base (e.g., 2 M aqueous Na₂CO₃ or K₂CO₃, 2.0 - 10.0 equiv)

  • Solvent (e.g., Toluene, 1,4-Dioxane, or a biphasic mixture like Toluene/Water)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 6.0 equiv).[9]

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.[10]

  • Solvent and Catalyst Addition:

    • Under the inert atmosphere, add the degassed solvent (e.g., 1,4-Dioxane and water) via syringe.[11]

    • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv) to the mixture.[12] The mixture may change color upon catalyst addition.

  • Reaction Execution:

    • Attach a condenser to the flask and ensure a continuous flow of inert gas.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously overnight (or for 4-16 hours).[11][12]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl halide) is consumed.[10]

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired biaryl product.[11][12]

Visualized Workflows and Mechanisms

Diagrams created with Graphviz provide a clear visual representation of the chemical processes and experimental steps involved when working with this compound.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oa_label Oxidative Addition pd0->oa_label pd2_complex R¹-Pd(II)-X L₂ Oxidative Adduct tm_label Transmetalation pd2_complex->tm_label boronate [R²-B(OH)₃]⁻ Activated Boronate boronate->tm_label Base (OH⁻) activates Ar-B(OH)₂ pd2_trans R¹-Pd(II)-R² L₂ Transmetalated Complex re_label Reductive Elimination pd2_trans->re_label product R¹-R² Coupled Product oa_label->pd2_complex tm_label->pd2_trans re_label->pd0 re_label->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Generalized Suzuki Coupling Workflow setup 1. Reaction Setup (Flask, Reagents, Stirrer) inert 2. Inert Atmosphere (Purge with Ar or N₂) setup->inert addition 3. Add Solvent & Catalyst inert->addition reaction 4. Heat & Stir (80-100°C, 4-16h) addition->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction If incomplete workup 6. Aqueous Workup (Quench, Extract) monitoring->workup If complete purify 7. Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-dichlorophenylboronic acid, a versatile building block in organic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. This document details established synthetic protocols, thorough characterization methodologies, and key applications, presenting all quantitative data in structured tables and experimental workflows as clear diagrams.

Introduction

This compound is an organoboron compound that has garnered significant interest in medicinal chemistry and materials science.[1] Its utility primarily stems from its role as a key substrate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[2] The presence of the dichloro-substituted phenyl ring makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including potential therapeutic agents and agrochemicals.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. The most common approaches involve the reaction of a Grignard reagent or an organolithium species, derived from a dihalobenzene precursor, with a trialkyl borate (B1201080).

Grignard-Based Synthesis

One of the primary industrial methods for preparing this compound involves the formation of a Grignard reagent from 4-bromo-1,2-dichlorobenzene (B103151). This organomagnesium intermediate is then reacted with a borate ester, followed by acidic workup to yield the desired boronic acid.

Experimental Protocol: Grignard-Based Synthesis

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 eq) are placed under an inert atmosphere (e.g., argon or nitrogen). A solution of 4-bromo-1,2-dichlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise via the dropping funnel. The reaction is initiated, if necessary, with a small crystal of iodine or by gentle heating. Once the exothermic reaction begins, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 eq) in anhydrous THF is then added dropwise, maintaining the temperature below -70 °C. After the addition, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of cooled 10% sulfuric acid, while maintaining the temperature below 20°C. The resulting mixture is stirred for at least one hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and an organic solvent, to afford the final product as a white to off-white solid.

A similar procedure has been reported to produce this compound in yields of 70-80%.

Lithiation-Based Synthesis

An alternative route involves the lithiation of a dihalobenzene at low temperatures, followed by quenching with a borate ester. This method is particularly useful for smaller-scale laboratory preparations.

Experimental Protocol: Lithiation-Based Synthesis

  • Lithiation: To a solution of 1-bromo-3,4-dichlorobenzene (1.0 eq) in anhydrous THF under an argon atmosphere, cooled to -78 °C, a solution of n-butyllithium in hexanes (1.1 eq) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.

  • Borylation: Trimethyl borate (1.5 eq) is then added slowly to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional hour and then allowed to warm to room temperature overnight.

  • Hydrolysis and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic solvent is removed under reduced pressure, and the aqueous residue is acidified to pH 3 with 3M hydrochloric acid. The product is then extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated, and the resulting solid is washed with cold water and then with petroleum ether and dried to yield this compound.

Synthesis Workflow

Synthesis_Workflow Starting_Material 1-Bromo-3,4-dichlorobenzene Reagent1 n-Butyllithium (in THF, -78°C) Intermediate Lithium Intermediate Reagent1->Intermediate Lithiation Reagent2 Trimethyl Borate Borate_Ester Borate Ester Intermediate Reagent2->Borate_Ester Borylation Hydrolysis Acidic Work-up (e.g., NH4Cl, HCl) Borate_Ester->Hydrolysis Hydrolysis Product This compound Hydrolysis->Product

Caption: Lithiation-based synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed.

Physicochemical Properties

The general physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₅BCl₂O₂[3]
Molecular Weight 190.82 g/mol [4]
Appearance White to off-white powder/crystal[4]
Melting Point 280-285 °C (decomposes)[4]
Solubility Soluble in methanol, ether, and chloroform.[5]
Spectroscopic Analysis

Spectroscopic techniques are crucial for elucidating the molecular structure of this compound.

Characterization Workflow

Characterization_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS IR FTIR Spectroscopy Sample->IR Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: General workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the aromatic protons will appear as a set of multiplets in the aromatic region of the spectrum (typically 7.0-8.5 ppm). The protons of the boronic acid group (-B(OH)₂) will give a broad singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the boron atom appearing at a characteristic chemical shift.

Infrared (IR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound include:

  • O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • B-O stretch: A strong absorption band typically found around 1350 cm⁻¹.

  • C-Cl stretch: Absorptions in the fingerprint region characteristic of aryl chlorides.

  • Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.[2] This reaction is a powerful tool for constructing complex organic molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole (B42571) with this compound

  • Reaction Setup: In a round-bottom flask, 4-iodoanisole (1.0 eq), this compound (1.2 eq), and a base such as potassium carbonate (2.0 eq) are combined.

  • Solvent and Catalyst Addition: A suitable solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), is added. The mixture is degassed by bubbling with an inert gas for 15-20 minutes. The palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), is then added under the inert atmosphere.

  • Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours (e.g., 12-24 hours), with the progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent like ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Suzuki-Miyaura Coupling Pathway

Suzuki_Coupling Aryl_Halide 4-Iodoanisole Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid This compound Transmetalation Transmetalation Boronic_Acid->Transmetalation Catalyst Pd(0) Catalyst Catalyst->Oxidative_Addition Base Base (e.g., K₂CO₃) Base->Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product Coupled Biaryl Product Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. The synthetic methods described herein provide reliable access to this compound, and the detailed characterization techniques are essential for ensuring its quality and purity. Its application in Suzuki-Miyaura cross-coupling reactions opens avenues for the creation of a diverse array of complex molecules with potential applications in drug discovery and materials science. This guide serves as a comprehensive resource for researchers and professionals working with this important chemical building block.

References

Spectroscopic Data of 3,4-Dichlorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dichlorophenylboronic acid, catering to researchers, scientists, and professionals in drug development. The guide details Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, experimental protocols, and a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following sections present the spectroscopic data for this compound. Due to the limited availability of experimentally derived NMR data in publicly accessible databases, the NMR data section provides predicted values based on established substituent effects on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining clear NMR spectra for phenylboronic acids can be challenging due to the tendency of the boronic acid moiety to form cyclic anhydrides (boroxines) or other oligomeric species. This can lead to broadened peaks or complex, uninterpretable spectra. A common strategy to mitigate this is to use a coordinating deuterated solvent such as methanol-d₄ or to add a small amount of D₂O, which can break up the oligomeric structures.

Predicted ¹H NMR Data (Solvent: Methanol-d₄)

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing inductive effects of the two chlorine atoms and the boronic acid group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2Doublet (d)1HH-2
~ 7.8 - 8.0Doublet of doublets (dd)1HH-6
~ 7.6 - 7.8Doublet (d)1HH-5

Note: The B(OH)₂ protons are typically broad and may exchange with solvent protons, often not being observed or appearing as a very broad singlet.

Predicted ¹³C NMR Data (Solvent: Methanol-d₄)

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the aromatic carbons, as the molecule is unsymmetrical. The carbon attached to the boron atom is expected to be significantly deshielded.

Predicted Chemical Shift (δ, ppm)Assignment
~ 138 - 142C-4
~ 135 - 138C-2
~ 133 - 136C-3
~ 131 - 134C-6
~ 130 - 133C-5
~ 128 - 132C-1
Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. The data presented here is based on spectra obtained using both Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques.[1][2]

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
3500 - 3200Strong, BroadO-H stretch (hydrogen-bonded)
3100 - 3000Medium to WeakAromatic C-H stretch
1600 - 1585MediumAromatic C=C ring stretch
1500 - 1400Medium to StrongAromatic C=C ring stretch
1400 - 1300StrongB-O stretch
1100 - 1000StrongC-Cl stretch
~850StrongC-H out-of-plane bend (aromatic)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol (General for Boronic Acids)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Methanol-d₄ (CD₃OD) or Deuterium (B1214612) Oxide (D₂O)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the this compound powder.

    • Dissolve the sample in approximately 0.6-0.7 mL of Methanol-d₄ in a clean, dry vial. The use of a coordinating solvent like methanol (B129727) is crucial to break down boronic acid anhydrides (boroxines) which can lead to poor spectral resolution.

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately 220-250 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (Methanol-d₄: δH = 3.31 ppm, δC = 49.0 ppm).

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

IR Spectroscopy Protocol (KBr Pellet Method)

Objective: To obtain a high-quality transmission FTIR spectrum of solid this compound.

Materials:

  • This compound sample

  • FTIR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press

  • FTIR Spectrometer (e.g., Bruker Tensor 27 FT-IR)[1][2]

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the this compound sample into an agate mortar.

    • Add approximately 100-200 mg of dry FTIR grade KBr.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This is crucial to reduce scattering effects.

    • Transfer a portion of the powder into the collar of a pellet press.

    • Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Reporting Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR NMR Path Prep_IR Prepare KBr Pellet or ATR Crystal Sample->Prep_IR IR Path NMR_Acq NMR Spectrometer (¹H & ¹³C Acquisition) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer (Spectrum Acquisition) Prep_IR->IR_Acq NMR_Proc Fourier Transform Phasing & Calibration NMR_Acq->NMR_Proc IR_Proc Background Subtraction Baseline Correction IR_Acq->IR_Proc NMR_Interp Analyze Chemical Shifts, Splitting & Integration NMR_Proc->NMR_Interp IR_Interp Identify Functional Group Frequencies IR_Proc->IR_Interp Structure_Confirm Structure Confirmation NMR_Interp->Structure_Confirm IR_Interp->Structure_Confirm Report Generate Technical Report Structure_Confirm->Report

Workflow for Spectroscopic Analysis of a Chemical Compound.

References

Solubility Profile of 3,4-Dichlorophenylboronic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-Dichlorophenylboronic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information and a detailed, adaptable experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers utilizing this compound in organic synthesis, medicinal chemistry, and other scientific endeavors.

Introduction to this compound

This compound is a substituted arylboronic acid, a class of compounds that are pivotal in modern organic chemistry, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The solubility of this reagent is a critical parameter for reaction optimization, purification, and formulation development. Understanding its behavior in different organic solvents is essential for designing efficient synthetic routes and ensuring reproducibility.

Qualitative Solubility Data

Organic SolventSolubility Description
MethanolSoluble[1]
EtherSoluble[1]
Chloroform (B151607)Soluble[1]
AlcoholsSlightly Soluble[1]

It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual solubility can vary with temperature and the specific alcohol used.

Experimental Protocol for Solubility Determination: The Dynamic Method

For researchers requiring precise quantitative solubility data, the dynamic (or synthetic) method is a widely accepted and reliable technique for determining the solubility of crystalline compounds like boronic acids in various solvents.[2][3] This method involves the visual or instrumental monitoring of the dissolution of a solid in a liquid as the temperature is carefully controlled.

Principle

A mixture of the solute (this compound) and the chosen solvent of a precisely known composition is prepared. This biphasic mixture is then heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles dissolve to form a clear, homogeneous solution is recorded as the equilibrium solubility temperature for that specific concentration.[2][3]

Materials and Apparatus
  • Solute: this compound (high purity)

  • Solvents: High-purity organic solvents of interest

  • Jacketed glass vessel for precise temperature control

  • Heating/cooling circulator

  • Calibrated temperature probe

  • Magnetic stirrer and stir bar

  • Light source and detector (or a luminance probe) to monitor turbidity

Procedure
  • Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel. The exact composition (mole fraction or weight percentage) must be recorded.

  • Heating and Stirring: Begin vigorous stirring of the biphasic mixture. Heat the sample at a slow and constant rate, for example, 0.3 K/h, using the heating/cooling circulator.[2]

  • Turbidity Measurement: Continuously monitor the turbidity of the mixture. This can be done visually or, more accurately, by measuring the intensity of a light beam passing through the sample. As the solid dissolves, the turbidity will decrease, and light transmission will increase.[2][3]

  • Equilibrium Point Determination: The temperature at which the last solid particles disappear and the solution becomes completely clear is the solid-liquid equilibrium point for that specific composition.

  • Data Collection: Repeat the procedure for a range of different compositions of the solute and solvent to generate a solubility curve, which plots the mole fraction (or another concentration unit) against the temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for determining the solubility of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Accurately weigh This compound prep3 Combine in jacketed glass vessel prep1->prep3 prep2 Accurately measure organic solvent prep2->prep3 meas1 Vigorous stirring prep3->meas1 Start Experiment meas2 Slow, constant rate heating (e.g., 0.3 K/h) meas1->meas2 meas3 Continuous turbidity monitoring meas2->meas3 analysis1 Record temperature at complete dissolution meas3->analysis1 Endpoint Detection analysis2 Repeat for multiple compositions analysis1->analysis2 analysis3 Construct solubility curve (Concentration vs. Temp) analysis2->analysis3

Caption: Experimental workflow for determining the solubility of this compound using the dynamic method.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a gap in the current literature, its qualitative solubility in methanol, ether, and chloroform is established. For applications requiring precise solubility values, the dynamic method provides a robust and reliable experimental protocol. The information and methodologies presented in this guide are intended to empower researchers to make informed decisions regarding solvent selection and to accurately determine the solubility of this important reagent in their specific systems.

References

An In-depth Technical Guide to the Stability and Storage of 3,4-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage conditions for 3,4-Dichlorophenylboronic acid. Understanding these factors is paramount for ensuring the integrity and reactivity of this reagent in research and development applications, particularly in drug discovery where it serves as a crucial building block in cross-coupling reactions.

Physicochemical Properties and Identification

This compound is a white to off-white crystalline powder.[1] Key identifiers and properties are summarized below.

PropertyValue
CAS Number 151169-75-4
Molecular Formula C₆H₅BCl₂O₂
Molecular Weight 190.82 g/mol [2][3]
Melting Point 280-286 °C (decomposes)[4]
Appearance White to off-white powder/crystal[1]
Solubility Soluble in methanol, ether, and chloroform; slightly soluble in alcohols.[1]

Key Stability Considerations

The stability of this compound can be compromised by several factors, leading to a decrease in purity and reactivity over time. Researchers should be aware of the following potential degradation pathways:

  • Hygroscopicity: Like many boronic acids, this compound is hygroscopic, readily absorbing moisture from the atmosphere.[5] Water can initiate or accelerate degradation pathways.

  • Dehydration to Boroxine Anhydrides: A common issue with boronic acids is the reversible dehydration to form a cyclic trimeric anhydride (B1165640) known as a boroxine. This process alters the molecular weight and can lead to inaccuracies in stoichiometry during reactions.[6]

  • Protodeboronation: This is a significant degradation pathway for arylboronic acids, particularly in aqueous or basic conditions. The carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom, which for this compound would result in 1,2-dichlorobenzene.

  • Oxidation: Phenylboronic acids can be susceptible to oxidation, especially at physiological pH in the presence of reactive oxygen species.[7]

  • Thermal Decomposition: When heated to decomposition, hazardous byproducts are formed, including carbon monoxide, carbon dioxide, oxides of boron, and hydrogen chloride gas.[4][8]

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

  • Storage Temperature: Store in a cool, dry place. Refrigeration (+4°C) is often recommended for long-term storage.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Container: Keep the container tightly sealed to prevent the ingress of moisture.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of dust.[1]

A logical workflow for handling and storing this compound to maintain its stability is illustrated in the diagram below.

G cluster_storage Storage cluster_handling Handling Store_Cool Store in a Cool, Dry Place (e.g., Refrigerator) Weigh_Aliquot Weigh Required Amount for Experiment Store_Cool->Weigh_Aliquot For Use Inert_Atmosphere Blanket with Inert Gas (Argon or Nitrogen) Inert_Atmosphere->Store_Cool Tightly_Sealed Keep Container Tightly Sealed Tightly_Sealed->Inert_Atmosphere If Possible Fume_Hood Work in a Fume Hood Use_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Avoid_Inhalation Avoid Inhaling Dust Receive_Reagent Receive this compound Receive_Reagent->Store_Cool Weigh_Aliquot->Tightly_Sealed Reseal Immediately Weigh_Aliquot->Fume_Hood Weigh_Aliquot->Use_PPE Weigh_Aliquot->Avoid_Inhalation Reaction Use in Reaction Weigh_Aliquot->Reaction Dispose_Waste Dispose of Waste Properly Reaction->Dispose_Waste

Caption: Workflow for optimal storage and handling of this compound.

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of a given batch of this compound, a stability-indicating method using Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. This protocol allows for the monitoring of the parent compound's purity over time under specific storage conditions.

Objective: To determine the stability of this compound under defined temperature and humidity conditions by ¹H and ¹¹B NMR spectroscopy.

Materials and Equipment:

  • This compound sample

  • NMR spectrometer (¹H and ¹¹B capabilities)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) for ¹H NMR)

  • Controlled environment chamber (for elevated temperature/humidity studies)

  • Analytical balance

Methodology:

  • Initial Purity Assessment (Time = 0):

    • Accurately weigh a known amount of the internal standard and the this compound into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹¹B NMR spectra.

    • In the ¹H NMR spectrum, integrate the signals corresponding to the aromatic protons of this compound and the protons of the internal standard. Calculate the initial purity.

    • In the ¹¹B NMR spectrum, note the chemical shift of the boronic acid signal. The presence of other signals may indicate impurities or degradation products like boroxines.

  • Stability Study Setup:

    • Divide the remaining solid this compound into several vials.

    • Expose these vials to the desired storage conditions (e.g., room temperature/ambient humidity, 40°C/75% RH, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), take one vial from each storage condition.

    • Prepare an NMR sample as described in step 1.

    • Acquire and analyze the ¹H and ¹¹B NMR spectra.

  • Data Analysis:

    • For each time point, calculate the purity of this compound relative to the internal standard using the ¹H NMR data.

    • Monitor the ¹¹B NMR spectra for any changes in the chemical shifts or the appearance of new signals, which would indicate the formation of degradation products.

    • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

The following diagram outlines the experimental workflow for assessing the stability of this compound.

G Start Start Stability Study Initial_Analysis Initial Analysis (Time=0) - Prepare NMR Sample - Acquire 1H and 11B NMR - Determine Initial Purity Start->Initial_Analysis Setup_Conditions Set Up Storage Conditions - Room Temp/Ambient Humidity - 40°C/75% RH - Light Protected Initial_Analysis->Setup_Conditions Time_Points Analyze at Time Points (1, 2, 4, 8, 12 weeks) Setup_Conditions->Time_Points NMR_Analysis Prepare NMR Sample and Acquire Spectra Time_Points->NMR_Analysis Data_Analysis Data Analysis - Calculate Purity vs. Time - Monitor for Degradation Products NMR_Analysis->Data_Analysis Data_Analysis->Time_Points Next Time Point End End of Study Data_Analysis->End Final Time Point

Caption: Experimental workflow for NMR-based stability testing of this compound.

By adhering to the recommended storage and handling procedures and, when necessary, performing stability assessments, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

The Dawn of a Versatile Reagent: A Technical History of Dichlorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and evolving applications of dichlorophenylboronic acids.

Executive Summary

Dichlorophenylboronic acids, a class of organoboron compounds, have carved a significant niche in modern synthetic chemistry, transitioning from laboratory curiosities to indispensable tools in pharmaceutical and materials science. This technical guide traces the historical arc of their discovery, detailing the evolution of their synthesis from early organometallic methods to more sophisticated cross-coupling strategies. It provides a comprehensive compilation of physical and spectroscopic data for the six primary isomers, alongside detailed historical and modern experimental protocols. Furthermore, this guide illustrates the pivotal role of dichlorophenylboronic acids as building blocks in the construction of complex molecules, particularly through the Nobel Prize-winning Suzuki-Miyaura coupling, and their subsequent impact on drug discovery and development.

Introduction: The Rise of Arylboronic Acids

The story of dichlorophenylboronic acids is a chapter in the broader history of organoboron chemistry, which began in 1860 with Edward Frankland's synthesis of ethylboronic acid. However, it was the development of robust synthetic methods for arylboronic acids in the 20th century that unlocked their true potential. These compounds, characterized by a boronic acid moiety (-B(OH)₂) attached to an aromatic ring, proved to be stable, versatile, and relatively low in toxicity, making them ideal reagents for a variety of chemical transformations.

The introduction of two chlorine atoms onto the phenyl ring of phenylboronic acid creates the dichlorophenylboronic acids, a family of six constitutional isomers. These chlorine substituents significantly influence the electronic properties and reactivity of the molecule, offering chemists fine-tunable building blocks for organic synthesis. Their increased use has been particularly notable since the advent of palladium-catalyzed cross-coupling reactions, most prominently the Suzuki-Miyaura coupling, which revolutionized the formation of carbon-carbon bonds.

Discovery and Historical Synthesis

The initial syntheses of dichlorophenylboronic acid isomers were not documented in a single, landmark discovery but rather emerged through the broader exploration of organoboron chemistry in the mid-20th century. Early methods relied on the reaction of organometallic reagents, such as Grignard or organolithium reagents, with borate (B1201080) esters. These foundational techniques, while groundbreaking for their time, often involved harsh reaction conditions and stoichiometric use of metals.

Pioneering Synthetic Routes

The foundational methods for synthesizing arylboronic acids, which were applied to the dichloro-substituted analogues, primarily involved two main pathways:

  • The Grignard Reagent Method: This approach, a staple of early organometallic chemistry, involves the formation of a Grignard reagent from a dichlorohalobenzene, which then reacts with a trialkyl borate (e.g., trimethyl borate). Subsequent hydrolysis of the resulting boronate ester yields the desired dichlorophenylboronic acid.

  • The Organolithium Method: Similar to the Grignard approach, this method utilizes an organolithium reagent, typically generated via lithium-halogen exchange or direct lithiation of a dichlorobenzene. The highly reactive organolithium species then reacts with a borate ester, followed by hydrolysis.

These early syntheses were crucial in making dichlorophenylboronic acids accessible for further study, paving the way for their eventual use in more advanced applications.

Key Historical Syntheses of Dichlorophenylboronic Acid Isomers

While a definitive "first" synthesis for every isomer is not always clearly documented, the work of several research groups in the mid-20th century was instrumental in describing the preparation of various substituted phenylboronic acids. For instance, the work of H. Gilman and his contemporaries on organolithium chemistry, and the investigations into arylboronic acids by chemists like F. R. Bean and J. R. Johnson, laid the groundwork for these syntheses. A notable early report for the synthesis of 2,5-dichlorophenylboronic acid can be traced to the work of Kuivila and Armour in 1958.

Physicochemical and Spectroscopic Data of Dichlorophenylboronic Acid Isomers

The physical and spectroscopic properties of the dichlorophenylboronic acid isomers are crucial for their characterization and application. The position of the chlorine atoms on the phenyl ring influences properties such as melting point, solubility, and the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

Physical Properties
IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,3-Dichlorophenylboronic acid151169-74-3C₆H₅BCl₂O₂190.82125 (dec.)
2,4-Dichlorophenylboronic acid68716-47-2C₆H₅BCl₂O₂190.82246-249
2,5-Dichlorophenylboronic acid135145-90-3C₆H₅BCl₂O₂190.82150
2,6-Dichlorophenylboronic acid73852-17-2C₆H₅BCl₂O₂190.82158-159
3,4-Dichlorophenylboronic acid151169-75-4C₆H₅BCl₂O₂190.82280-285
3,5-Dichlorophenylboronic acid67492-50-6C₆H₅BCl₂O₂190.82306-315

Note: Melting points can vary depending on the purity and the presence of the corresponding boroxine (B1236090) (anhydride).

Spectroscopic Data (¹H and ¹³C NMR)

NMR spectroscopy is an essential tool for the structural elucidation of dichlorophenylboronic acid isomers. The chemical shifts of the aromatic protons and carbons are sensitive to the substitution pattern of the chlorine atoms.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,3-Dichlorophenylboronic acid ~7.6-7.8 (m, 1H), ~7.2-7.4 (m, 2H)~135.5, 133.0, 131.5, 130.0, 128.0 (Ar-C), C-B not always observed
2,4-Dichlorophenylboronic acid ~7.9 (d, 1H), ~7.5 (d, 1H), ~7.4 (dd, 1H)~138.0, 135.0, 132.5, 130.0, 127.5 (Ar-C), C-B not always observed
2,5-Dichlorophenylboronic acid ~7.8 (d, 1H), ~7.4 (d, 1H), ~7.3 (dd, 1H)~135.0, 133.0, 132.0, 131.0, 130.5 (Ar-C), C-B not always observed
2,6-Dichlorophenylboronic acid ~7.3-7.4 (m, 3H)~135.5, 131.0, 128.5 (Ar-C), C-B not always observed
This compound ~7.9 (d, 1H), ~7.7 (dd, 1H), ~7.5 (d, 1H)~133.0, 132.5, 131.0, 130.5, 128.0 (Ar-C), C-B not always observed
3,5-Dichlorophenylboronic acid ~7.7 (s, 2H), ~7.6 (s, 1H)~135.5, 132.0, 129.0 (Ar-C), C-B not always observed

Note: NMR data are approximate and can vary based on solvent and instrument frequency. The carbon attached to the boron atom is often broadened or not observed in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

This section provides detailed methodologies for key historical and modern syntheses of dichlorophenylboronic acids.

Historical Synthesis Protocol: Grignard Reagent Method for this compound

This protocol is based on the general method for preparing arylboronic acids from Grignard reagents.

Reaction:

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 eq) are placed. A small crystal of iodine is added as an initiator. A solution of 1,2-dichloro-4-bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. After the addition, the mixture is stirred at -78 °C for two hours and then allowed to warm to room temperature overnight.

  • Hydrolysis: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of 10% sulfuric acid until the solution is acidic (pH ~1-2).

  • Work-up and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then recrystallized from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield this compound. A yield of 70-80% can be expected.[1]

Historical Synthesis Protocol: Organolithium Method for 2,6-Dichlorophenylboronic Acid

This protocol is based on the lithiation of 1,3-dichlorobenzene (B1664543).

Reaction:

Procedure:

  • Lithiation: To a solution of 1,3-dichlorobenzene (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere, the solution is cooled to -78 °C. n-Butyllithium (1.1 eq) in hexanes is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.

  • Borylation: Tributyl borate (1.2 eq) is added dropwise to the solution of the organolithium reagent at -78 °C. The mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature.

  • Hydrolysis: The reaction is quenched by the addition of 10% hydrochloric acid until the solution is acidic.

  • Work-up and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization to afford 2,6-dichlorophenylboronic acid.

Modern Synthesis Protocol: Miyaura Borylation

Modern methods often employ palladium-catalyzed borylation reactions, which offer milder conditions and broader functional group tolerance.

Reaction:

Diagram 1: Historical Synthesis Workflows

suzuki_coupling_workflow cluster_reaction Suzuki-Miyaura Coupling DCBA Dichlorophenylboronic Acid Biaryl_product Biaryl Product DCBA->Biaryl_product ArylHalide Aryl/Vinyl Halide or Triflate ArylHalide->Biaryl_product Pd_catalyst Palladium Catalyst Pd_catalyst->Biaryl_product Base Base Base->Biaryl_product Drug_candidate Drug Candidate / Advanced Material Biaryl_product->Drug_candidate Further Synthesis

Diagram 2: Suzuki-Miyaura Coupling Workflow

drug_discovery_logic DCBA Dichlorophenylboronic Acid (Building Block) Synthesis Chemical Synthesis (e.g., Suzuki Coupling) DCBA->Synthesis Molecule Target Molecule (e.g., Kinase Inhibitor) Synthesis->Molecule Pathway Biological Signaling Pathway Molecule->Pathway Modulates Effect Therapeutic Effect Pathway->Effect

Diagram 3: Role in Drug Discovery Logic

Conclusion

Dichlorophenylboronic acids have evolved from being products of classical organometallic chemistry to becoming indispensable reagents in modern organic synthesis. Their history is intertwined with the development of powerful synthetic methodologies, most notably the Suzuki-Miyaura coupling. The six isomers offer a palette of building blocks with distinct properties, enabling the synthesis of a vast array of complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the history, properties, and applications of dichlorophenylboronic acids is essential for leveraging their full potential in the creation of novel medicines and materials that will shape the future of science and technology.

References

An In-Depth Technical Guide to the Reactivity of 3,4-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorophenylboronic acid is a versatile and reactive organoboron compound that has garnered significant attention in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its utility primarily stems from its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam cross-coupling reactions. These transformations allow for the facile construction of carbon-carbon and carbon-heteroatom bonds, respectively, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the reactivity of this compound, including key reaction types, detailed experimental protocols, and quantitative data to support synthetic planning.

Core Reactivity: Suzuki-Miyaura and Chan-Lam Couplings

The primary modes of reactivity for this compound are the Suzuki-Miyaura and Chan-Lam cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, offering reliable methods for the formation of biaryl structures and aryl-heteroatom linkages.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate. This reaction is a powerful tool for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules and functional materials.

General Reaction Scheme:

Where Ar = 3,4-Dichlorophenyl, and R-X = Aryl/Vinyl Halide or Triflate

EntryAryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012>95[Fictionalized Data for Illustration]
21-Bromo-4-methoxybenzenePd(dppf)Cl₂Cs₂CO₃Dioxane100888[Fictionalized Data for Illustration]
34-BromotoluenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100692[Fictionalized Data for Illustration]
41-Chloro-4-nitrobenzenePd₂(dba)₃/XPhosK₃PO₄t-BuOH1101878[Fictionalized Data for Illustration]
53-BromopyridinePd(PPh₃)₄Na₂CO₃DME/H₂O901685[Fictionalized Data for Illustration]

Note: The data presented in this table is illustrative and intended to provide a general understanding of the reaction's scope. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction between an aryl boronic acid and an amine, alcohol, or thiol to form the corresponding aryl-nitrogen, aryl-oxygen, or aryl-sulfur bond.[1] This reaction is particularly valuable as it can be performed under mild conditions, often in the presence of air.[2]

General Reaction Scheme:

Where Ar = 3,4-Dichlorophenyl, and Nu-H = Amine, Alcohol, or Thiol

EntryNucleophileCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-MethoxyanilineCu(OAc)₂Pyridine (B92270)CH₂Cl₂rt4885[Fictionalized Data for Illustration]
2IndoleCuIDMAPDMF1002475[Fictionalized Data for Illustration]
3PhenolCu(OAc)₂Et₃NCH₂Cl₂rt7268[Fictionalized Data for Illustration]
4BenzylamineCu(OAc)₂-neat801272[Fictionalized Data for Illustration]
5PyrrolidineCuCl₂K₂CO₃MeCN602478[Fictionalized Data for Illustration]

Note: The data presented in this table is illustrative and intended to provide a general understanding of the reaction's scope. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling of this compound with 2-Bromopyridine

Materials:

  • This compound (1.2 mmol)

  • 2-Bromopyridine (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 2-bromopyridine, and potassium carbonate.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-(3,4-dichlorophenyl)pyridine.

Detailed Methodology for Chan-Lam Coupling of this compound with 4-Methoxyaniline

Materials:

  • This compound (1.5 mmol)

  • 4-Methoxyaniline (1.0 mmol)

  • Copper(II) acetate [Cu(OAc)₂] (1.0 mmol)

  • Pyridine (2.0 mmol)

  • Dichloromethane (B109758) (CH₂Cl₂) (10 mL)

  • Molecular sieves (4 Å, 1 g)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound, 4-methoxyaniline, copper(II) acetate, and molecular sieves.

  • Add dichloromethane and pyridine to the flask.

  • Stir the reaction mixture at room temperature, open to the air, for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves.

  • Wash the Celite pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(3,4-dichlorophenyl)-4-methoxyaniline.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Chan-Lam couplings, as well as a typical experimental workflow for product purification.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Catalytic_Cycle Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation (Ar-B(OH)2) Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)->Ar-Cu(III)-Nu Ligand Exchange & Oxidation (Nu-H, Oxidant) Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Reductive Elimination (Ar-Nu) Cu(I)->Cu(II) Oxidation

Caption: Catalytic cycle of the Chan-Lam cross-coupling reaction.[2]

Purification_Workflow Reaction_Mixture Crude Reaction Mixture Workup Aqueous Workup (Extraction & Washing) Reaction_Mixture->Workup Drying Drying of Organic Layer (e.g., Na2SO4) Workup->Drying Filtration Filtration Drying->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Column Chromatography Concentration->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: General experimental workflow for product purification.

Conclusion

This compound is a valuable reagent in modern organic synthesis, offering efficient routes to a wide array of biaryl and aryl-heteroatom-containing compounds. Its reactivity is dominated by the robust and versatile Suzuki-Miyaura and Chan-Lam cross-coupling reactions. By understanding the principles of these reactions and utilizing the provided experimental guidelines, researchers can effectively employ this building block in the synthesis of novel molecules for applications in drug discovery, materials science, and beyond. Careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity of the desired products.

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of 3,4-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This application note focuses on the use of 3,4-Dichlorophenylboronic acid as a key building block in these reactions. The 3,4-dichlorophenyl moiety is a prevalent scaffold in medicinal chemistry, found in a variety of biologically active molecules, including inhibitors of Mycobacterium tuberculosis enzymes and various anticancer agents. This boronic acid is valued for its stability, commercial availability, and its utility in constructing complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials.[2]

Due to the electron-withdrawing nature of the two chlorine atoms, this compound is considered an electron-deficient arylboronic acid. Such substrates can present unique challenges in Suzuki-Miyaura couplings, including a propensity for protodeboronation under basic reaction conditions.[3] Therefore, careful optimization of catalysts, ligands, bases, and solvents is crucial for achieving high yields and reaction efficiency. This document provides an overview of common protocols, optimized conditions, and a general experimental workflow for the successful Suzuki coupling of this compound.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex.[4][5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][6]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L)₂ OxAdd->Trans Transmetalation Trans:e->Pd0:w Reductive Elimination Product Ar-Ar' (Coupled Product) Trans:n->Product Ar-Ar' ArX Ar-X (Aryl Halide) ArX->OxAdd + Ar-X Boronic Ar'B(OH)₂ (3,4-Dichlorophenyl boronic acid) Boronic:e->Trans:s + Ar'B(OH)₂ Base Base (e.g., K₂CO₃) Base:e->Trans:s + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Conditions

The choice of catalyst, ligand, base, and solvent system is critical for the successful coupling of this compound, especially when using less reactive aryl chlorides as coupling partners. Below is a summary of commonly employed conditions.

ComponentRecommended Reagents & ConditionsRationale / Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(PPh₃)₄ is a common choice as it is an active Pd(0) catalyst.[7][8] Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(0) precursors that require a ligand.[6] PdCl₂(dppf) is effective for more challenging couplings.[9] Catalyst loading is typically 1-5 mol%.
Ligand PPh₃, P(t-Bu)₃, PCy₃, SPhos, JohnPhosBulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃ and SPhos can improve catalytic activity, especially for aryl chlorides.[6][7] PPh₃ is often used in conjunction with Pd(OAc)₂ or Pd₂(dba)₃.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KFAn aqueous solution of a base is required to activate the boronic acid for transmetalation.[6] K₃PO₄ and Cs₂CO₃ are effective for challenging couplings.[8] KF can be used for base-sensitive substrates.[6] Typically 2-3 equivalents are used.
Solvent System Toluene/H₂O, 1,4-Dioxane/H₂O, DMF/H₂O, THF/H₂OA biphasic solvent system is common.[1] 1,4-Dioxane and Toluene are frequently used organic solvents.[8] The water phase is essential for dissolving the inorganic base.
Temperature 60 - 110 °CThe reaction temperature depends on the reactivity of the aryl halide. Aryl bromides and iodides often react at lower temperatures (70-90 °C), while aryl chlorides may require higher temperatures (≥100 °C).[7][8]
Atmosphere Inert (Argon or Nitrogen)Palladium catalysts, particularly in the Pd(0) state, can be sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation.[8]

General Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 eq.)

  • This compound (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)

  • Schlenk flask or round-bottom flask with condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification reagents (e.g., Ethyl acetate (B1210297), Brine, Na₂SO₄, Silica (B1680970) gel)

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification arrow arrow A Combine aryl halide, boronic acid, catalyst, and base in a flask B Add solvents (e.g., Dioxane/Water) A->B C Degas the mixture (e.g., Ar bubbling or freeze-pump-thaw) B->C D Heat mixture to target temperature (e.g., 80-100 °C) C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT and quench (e.g., with water) E->F G Extract with an organic solvent (e.g., EtOAc) F->G H Wash organic layer, dry (Na₂SO₄), and concentrate G->H I Purify crude product (e.g., flash column chromatography) H->I J Characterize final product (NMR, MS) I->J

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Setup: To a Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed water via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Safety Information

  • This compound is irritating to the eyes, respiratory system, and skin.[10]

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing this procedure.[11]

This document is intended as a guide and specific conditions may require further optimization depending on the specific aryl halide coupling partner.

References

Application Notes: The Role of 3,4-Dichlorophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dichlorophenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with a wide range of biological activities.[1] Its dichlorinated phenyl ring offers specific steric and electronic properties that can enhance the binding affinity and selectivity of drug candidates for their biological targets. The boronic acid functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1] This allows for the efficient incorporation of the 3,4-dichlorophenyl moiety into a variety of molecular scaffolds.

Key Applications

The 3,4-dichlorophenyl group introduced via this compound has been integral to the development of several classes of therapeutic agents. Notable applications include its use in the synthesis of:

  • Enzyme Inhibitors: The unique electronic nature of the 3,4-dichlorophenyl group can lead to potent and selective inhibition of various enzymes.

  • Receptor Antagonists: Molecules containing this moiety have shown efficacy in blocking the activity of specific cellular receptors.

  • Antiparasitic and Antimicrobial Agents: The presence of the dichlorophenyl group can confer potent activity against infectious disease targets.[2]

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of inhibitors for two key medicinal chemistry targets: Cryptosporidium parvum Calcium-Dependent Protein Kinase 1 (CpCDPK1) and Phosphodiesterase 4B (PDE4B).

Application 1: Synthesis of Pyridopyrimidinone-Based Inhibitors of Cryptosporidium parvum Calcium-Dependent Protein Kinase 1 (CpCDPK1)

Background

Cryptosporidium parvum is a protozoan parasite that causes the diarrheal disease cryptosporidiosis, which can be life-threatening in immunocompromised individuals.[2] The parasite's Calcium-Dependent Protein Kinase 1 (CpCDPK1) is a crucial enzyme for its motility and host cell invasion, making it a prime target for drug development.[2] A novel class of pyridopyrimidinone-based inhibitors has been identified with potent activity against CpCDPK1. The synthesis of these inhibitors often involves the incorporation of a 3,4-dichlorophenyl group to enhance potency and selectivity.

A key example is the pyridopyrimidinone-based inhibitor UH15-16 , which has demonstrated potent inhibition of CpCDPK1 and parasite growth.[3][4]

Quantitative Data

Compound NameTargetIC50 (nM)EC50 (nM)Assay Type
UH15-16CpCDPK11012-40Enzyme Inhibition / Cell-based

Experimental Protocols

Protocol 1: Synthesis of a 3,4-Dichlorophenyl-Substituted Pyridopyrimidinone via Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a suitable halogenated pyridopyrimidinone core.

Materials:

  • This compound

  • Halogenated pyridopyrimidinone precursor (e.g., bromo- or iodo-substituted)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the halogenated pyridopyrimidinone precursor (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: In Vitro CpCDPK1 Enzyme Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a compound against CpCDPK1.

Materials:

  • Recombinant CpCDPK1 enzyme

  • ATP

  • Peptide substrate (e.g., Syntide-2)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant CpCDPK1 enzyme, and the peptide substrate.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Signaling Pathway

CpCDPK1_Signaling cluster_parasite Cryptosporidium parvum Ca_ion Ca²⁺ Influx CpCDPK1 CpCDPK1 Ca_ion->CpCDPK1 Activates Substrate Downstream Substrates CpCDPK1->Substrate Phosphorylates Motility Parasite Motility Substrate->Motility Invasion Host Cell Invasion Substrate->Invasion Inhibitor Pyridopyrimidinone Inhibitor (e.g., UH15-16) Inhibitor->CpCDPK1 Inhibits

Caption: Role of CpCDPK1 in Cryptosporidium parvum and its inhibition.

Application 2: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide based Inhibitors of Phosphodiesterase 4B (PDE4B)

Background

Phosphodiesterase 4 (PDE4) is an enzyme family that degrades the second messenger cyclic AMP (cAMP). Inhibition of the PDE4B isoform has been pursued as a therapeutic strategy for various inflammatory and neurological disorders. The development of selective PDE4B inhibitors is crucial to avoid the side effects associated with the inhibition of other PDE4 isoforms, particularly PDE4D. The 3,4-dichlorophenyl moiety has been incorporated into PDE4B inhibitors to enhance their potency and selectivity.

A notable example is KVA-D-88 , a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative, which is a potent and selective PDE4B inhibitor.[5][6][7]

Quantitative Data

Compound NameTargetIC50 (nM)TargetIC50 (nM)Assay Type
KVA-D-88PDE4B140PDE4D880Enzyme Inhibition

Experimental Protocols

Protocol 3: Synthetic Workflow for KVA-D-88

The synthesis of KVA-D-88 involves a multi-step sequence, with a key step being the introduction of the 3,4-dichlorophenyl group via a Suzuki-Miyaura coupling reaction.

KVA_D_88_Synthesis Start Halogenated 1H-pyrrolo[2,3-b]pyridine Coupling Suzuki-Miyaura Coupling Start->Coupling Boronic_Acid This compound Boronic_Acid->Coupling Intermediate1 1-(3,4-Dichlorophenyl)-1H- pyrrolo[2,3-b]pyridine Coupling->Intermediate1 Carboxylation Carboxylation Intermediate1->Carboxylation Intermediate2 1-(3,4-Dichlorophenyl)-1H- pyrrolo[2,3-b]pyridine-2- carboxylic acid Carboxylation->Intermediate2 Amide_Coupling Amide Coupling Intermediate2->Amide_Coupling Final_Product KVA-D-88 Amide_Coupling->Final_Product Amine 3,3-Difluoroazetidine Amine->Amide_Coupling

Caption: Synthetic workflow for the PDE4B inhibitor KVA-D-88.

Protocol 4: In Vitro PDE4B Enzyme Inhibition Assay

This protocol describes a method to measure the inhibitory activity of a compound against the PDE4B enzyme.

Materials:

  • Recombinant human PDE4B enzyme

  • cAMP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • Test compound (dissolved in DMSO)

  • 5'-Nucleotidase

  • Malachite green reagent

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer and the recombinant PDE4B enzyme.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding cAMP.

  • Incubate the plate at 37 °C for 30 minutes.

  • Stop the PDE4B reaction and initiate the second reaction by adding 5'-nucleotidase.

  • Incubate the plate at 37 °C for 20 minutes.

  • Stop the 5'-nucleotidase reaction by adding the malachite green reagent.

  • Incubate at room temperature for 15-20 minutes for color development and measure the absorbance at 620 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway

PDE4_Signaling cluster_cell Cellular Environment GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4B PDE4B cAMP->PDE4B Substrate CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Anti-inflammatory) CREB->Gene_Transcription Promotes AMP AMP PDE4B->AMP Hydrolyzes to Inhibitor PDE4B Inhibitor (e.g., KVA-D-88) Inhibitor->PDE4B Inhibits

Caption: The role of PDE4B in the cAMP signaling pathway and its inhibition.

Note on Mycobacterium tuberculosis Chorismate Mutase Inhibitors:

While this compound is a valuable reagent for synthesizing various biologically active molecules, a specific example of its use in the development of a Mycobacterium tuberculosis chorismate mutase inhibitor with detailed quantitative data and protocols was not prominently available in the reviewed literature. Research in this area is ongoing, and future studies may reveal the utility of this building block for targeting this essential bacterial enzyme.

References

Application Notes and Protocols: Synthesis of Biaryl Compounds using 3,4-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between aryl moieties. This is largely due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1][2][3][4][5]

3,4-Dichlorophenylboronic acid is a valuable building block in this context, allowing for the introduction of a 3,4-dichlorophenyl group onto various aromatic and heteroaromatic rings. The presence of the chlorine atoms provides sites for further functionalization, making it a versatile reagent in the synthesis of complex molecules. These application notes provide detailed protocols for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura coupling reaction.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] A base is required to facilitate the transmetalation step.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Pd(II)-Complex R-Pd(II)-X Oxidative\nAddition->Pd(II)-Complex Transmetalation Transmetalation Pd(II)-Complex->Transmetalation Pd(II)-Aryl-Complex R-Pd(II)-Ar' Transmetalation->Pd(II)-Aryl-Complex Reductive\nElimination Reductive Elimination Pd(II)-Aryl-Complex->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar' Biaryl Product (Ar-Ar') Reductive\nElimination->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative\nAddition Ar'-B(OH)2 3,4-Dichlorophenyl- boronic Acid (Ar'-B(OH)2) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Experimental_Workflow start Start reagents Combine Reactants: - Aryl Halide - this compound - Catalyst & Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

References

Application Notes and Protocols for Cross-Coupling Reactions with 3,4-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of its reagents.

3,4-Dichlorophenylboronic acid is a valuable building block in medicinal chemistry and materials science. The presence of the dichloro-substituted phenyl ring allows for the synthesis of complex biaryl and heteroaryl structures which are scaffolds in many pharmaceutical agents and functional materials. This document provides detailed experimental procedures for the application of this compound in Suzuki-Miyaura cross-coupling reactions, including both conventional heating and microwave-assisted protocols.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_out Pd(0)Ln Pd(0)Ln Ar-Pd(II)(L)n-X Ar-Pd(II)(L)n-X Pd(0)Ln->Ar-Pd(II)(L)n-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)n-Ar' Ar-Pd(II)(L)n-Ar' Ar-Pd(II)(L)n-X->Ar-Pd(II)(L)n-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L)n-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L)n-Ar'->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the synthesis of polychlorinated biphenyls and is suitable for a wide range of aryl and heteroaryl halides.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromo or iodo derivative)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., SPhos, XPhos, or triphenylphosphine (B44618) (PPh₃))

  • Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., toluene, dioxane, or a mixture such as DMF/water)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, magnesium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂; 0.02-0.05 mmol, 2-5 mol%) and the phosphine ligand (0.04-0.1 mmol, 4-10 mol%).

  • Add the anhydrous solvent (5-10 mL).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.[1][2][3]

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave synthesis vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄; 0.01-0.05 mmol, 1-5 mol%).

  • Add the solvent (e.g., a mixture of 1,4-dioxane/water or ethanol/water; 3-5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Perform the same work-up and purification procedure as described in Protocol 1.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions with substituted phenylboronic acids, which can be extrapolated for reactions with this compound.

Table 1: Conventional Heating Suzuki-Miyaura Coupling of Aryl Halides with Substituted Phenylboronic Acids

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneThis compound (analogous)Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001285-95
21-Bromo-4-nitrobenzeneThis compound (analogous)Pd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane/H₂O90890-98
32-BromopyridineThis compound (analogous)Pd(PPh₃)₄ (5)-Cs₂CO₃DMF1101675-85
44-IodotolueneThis compound (analogous)PdCl₂(dppf) (3)-Na₂CO₃Toluene/EtOH/H₂O85692-99

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of Aryl Halides with Substituted Phenylboronic Acids [1][2][3]

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-BromoanisoleThis compound (analogous)Pd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)1201590-97
23-BromobenzonitrileThis compound (analogous)Pd(dppf)Cl₂ (2)K₃PO₄Acetonitrile/H₂O (3:1)1401088-95
32-ChloronaphthaleneThis compound (analogous)Pd(OAc)₂ (5)Cs₂CO₃Toluene/H₂O (5:1)1502070-80
44-BromobenzaldehydePhenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H₂O (1:1)60W5-1099

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling experiment.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents (Aryl Halide, Boronic Acid, Base) B Add Catalyst and Ligand A->B C Add Solvent B->C D Degas Mixture C->D E Heat (Conventional or Microwave) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (Extraction & Washing) G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of biaryl compounds using this compound. The choice between conventional heating and microwave-assisted protocols will depend on available equipment and desired reaction times. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement this important transformation in their synthetic endeavors. Careful optimization of the catalyst, ligand, base, and solvent system for each specific substrate combination is recommended to achieve the highest possible yields.

References

Application Notes and Protocols for 3,4-Dichlorophenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorophenylboronic acid is a versatile and widely utilized reagent in modern organic synthesis. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reactivity makes it an essential building block in the synthesis of a diverse array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of two chlorine atoms on the phenyl ring influences the electronic properties of the molecule and provides sites for further functionalization, enhancing its utility in the construction of intricate molecular architectures.

These application notes provide detailed protocols for the use of this compound in key synthetic transformations, present quantitative data for representative reactions, and visualize the underlying reaction pathways and experimental workflows.

Key Applications

This compound is a crucial intermediate in the synthesis of various biologically active compounds and functional materials. Its key applications include:

  • Pharmaceutical Synthesis: It serves as a fundamental building block for the synthesis of a range of therapeutic agents, including inhibitors of enzymes such as Phosphodiesterase 4B (PDE4B) and Mycobacterium tuberculosis H37Rv chorismate mutase.[2] It is also a precursor for certain anticancer agents and dual immunosuppressive and anti-inflammatory compounds.

  • Agrochemical Development: The unique substitution pattern of this compound is incorporated into various agrochemicals to enhance their efficacy and biological activity.

  • Materials Science: It is employed in the development of advanced polymers and other materials with specific electronic and physical properties.[1]

  • Sensor Technology: The boronic acid moiety can interact with diols, making it useful in the development of sensors for glucose and other biologically important molecules.[1]

Experimental Protocols

The following protocols are representative examples of the application of this compound in Suzuki-Miyaura cross-coupling reactions.

Protocol 1: General Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl halide to form a biaryl product.

Reaction Scheme:

G reactant1 Ar-X plus1 + reactant1->plus1 reactant2 3,4-Cl2-Ph-B(OH)2 plus1->reactant2 arrow Pd Catalyst, Base reactant2->arrow product Ar-(3,4-Cl2-Ph) arrow->product

General Suzuki-Miyaura Coupling Reaction.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))

  • Degassed water (if using a biphasic system)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.01-0.05 equiv).

  • Add the degassed solvent(s). For biphasic conditions, a mixture of an organic solvent and water (e.g., 4:1 toluene/water) is commonly used.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

This protocol details a rapid and efficient microwave-assisted synthesis.

Reaction Scheme:

G reactant1 5-bromo-2-aminopyridine plus + reactant1->plus reactant2 2-bromo-1-(3,4-dichlorophenyl)ethanone plus->reactant2 arrow Microwave, DMF reactant2->arrow product 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine arrow->product Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition Ar-X pd0->oxidative_addition pd2_complex1 Ar-Pd(II)Ln-X oxidative_addition->pd2_complex1 transmetalation Transmetalation R-B(OH)₂ + Base pd2_complex1->transmetalation pd2_complex2 Ar-Pd(II)Ln-R transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 3,4-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 3,4-Dichlorophenylboronic acid. The information compiled herein is intended to serve as a practical guide for chemists engaged in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is a valuable building block, introducing a dichlorinated phenyl motif found in numerous biologically active compounds and functional materials. This document focuses on four key palladium-catalyzed reactions utilizing this specific boronic acid: the Suzuki-Miyaura coupling, the Heck reaction, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organic halide or triflate. Reactions involving this compound are particularly useful for the synthesis of polychlorinated biphenyls and other complex aromatic systems.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl Halide/PseudohalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)TimeYield (%)Reference
14-BromoacetophenonePd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10012 h95[1]
24-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10018 h92[2]
32-BromopyridinePd(dppf)Cl₂ (3)-Na₂CO₃DMF120 (MW)15 min88[3]
44-Formylphenyl perfluorooctylsulfonatePd(dppf)Cl₂ (5)-K₂CO₃Toluene/Acetone/H₂O130 (MW)10 min91[4]
5N-(2-bromo-4-fluorophenyl)acetamidePd(acac)₂ (0.005)P(t-Bu)₃ (0.005)K₂CO₃1-Butanol/H₂O6013 h77Patent[5]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with 4-Formylphenyl Perfluorooctylsulfonate[4]

Materials:

  • 4-Formylphenyl perfluorooctylsulfonate (1.0 equiv)

  • This compound (1.2 equiv)

  • [Pd(dppf)Cl₂] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Acetone/H₂O (4:4:1 mixture)

Procedure:

  • In a microwave process vial, combine 4-formylphenyl perfluorooctylsulfonate, this compound, [Pd(dppf)Cl₂], and K₂CO₃.

  • Add the toluene/acetone/H₂O solvent mixture to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 10 minutes.

  • After cooling, the reaction mixture can be directly purified by fluorous solid-phase extraction or conventional work-up followed by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Halide - this compound - Pd Catalyst & Ligand - Base solvent Add Solvent reagents->solvent 1 heating Heat Reaction Mixture (Conventional or Microwave) solvent->heating 2 quench Quench Reaction heating->quench 3 extract Extract with Organic Solvent quench->extract 4 purify Purify by Chromatography extract->purify 5 product Isolated Product purify->product 6

Suzuki-Miyaura Coupling Experimental Workflow

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. While direct Heck-type reactions of boronic acids are less common than their Suzuki counterparts, they can be achieved under oxidative conditions.

Quantitative Data for Oxidative Heck-type Reaction
EntryArylboronic AcidOlefinCatalyst (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidStyrenePd(OAc)₂ (5)NBS (30 mol%)Toluene2512Moderate to Good[6]
2Phenylboronic acidEstragole[Pd] (1 x 10⁻³ mol%)Cu²⁺ saltDMF100492 (GC)[7]
Experimental Protocol: General Oxidative Heck-type Reaction of Arylboronic Acids with Olefins[6]

Materials:

  • Arylboronic acid (e.g., this compound) (1.0 equiv)

  • Olefin (e.g., Styrene) (1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.05 equiv)

  • N-Bromosuccinimide (NBS) (0.3 equiv)

  • Toluene

Procedure:

  • To a stirred solution of the arylboronic acid and olefin in toluene, add Pd(OAc)₂ and NBS.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Heck_Reaction_Pathway pd2 Pd(II) ar_pd Ar-Pd(II)-X pd2->ar_pd Transmetalation (from ArB(OH)₂) olefin_complex Olefin Coordination ar_pd->olefin_complex insertion Migratory Insertion olefin_complex->insertion elimination β-Hydride Elimination insertion->elimination product Alkene Product elimination->product pd0 Pd(0) elimination->pd0 Reductive Elimination of H-Pd-X pd0->pd2 Re-oxidation oxidant Oxidant (e.g., NBS/Cu(II)) oxidant->pd2

Oxidative Heck-type Reaction Pathway

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While this reaction typically involves aryl halides, derivatives of this compound can be converted to the corresponding aryl halides, which can then undergo amination. Alternatively, the focus can be on the amination of commercially available 3,4-dichlorophenyl halides.

Quantitative Data for Buchwald-Hartwig Amination of Dichlorobenzenes

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 1-Bromo-3,4-dichlorobenzene | Aniline (B41778) | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 80 | 24 | 98 |[4][8] | | 2 | 1-Chloro-3,4-dichlorobenzene | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 18 | 95 |[9][10] | | 3 | 1-Bromo-3,4-dichlorobenzene | Benzophenone imine | Pd(OAc)₂ (1) | X-Phos (2) | Cs₂CO₃ | Toluene | 110 | 16 | 92 |[9][11] |

Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-3,4-dichlorobenzene with Aniline[4][8]

Materials:

  • 1-Bromo-3,4-dichlorobenzene (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.015 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOt-Bu.

  • Add 1-bromo-3,4-dichlorobenzene and aniline to the tube.

  • Add anhydrous toluene.

  • Seal the Schlenk tube, remove it from the glovebox, and heat the mixture at 80 °C for 24 hours under an inert atmosphere.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle pd0 LₙPd(0) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex Amine Coordination Complex oa_complex->amine_complex Ligand Exchange amido_complex Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product arx Ar-X arx->oa_complex amine HNR₂ amine->amine_complex base Base base->amine_complex

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful method for the synthesis of substituted alkynes. Similar to the Buchwald-Hartwig amination, this typically requires the corresponding aryl halide of this compound.

Quantitative Data for Sonogashira Coupling of Dichlorophenyl Halides

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 1-Iodo-3,4-dichlorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 95 |[12][13] | | 2 | 1-Bromo-3,4-dichlorobenzene | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 90 | 12 | 88 |[14] | | 3 | 1-Iodo-3,4-dichlorobenzene | 1-Octyne | PdCl₂(PPh₃)₂ (1) | CuI (2) | Piperidine | Toluene | 80 | 8 | 92 |[12] |

Experimental Protocol: Sonogashira Coupling of 1-Iodo-3,4-dichlorobenzene with Phenylacetylene[12][13]

Materials:

  • 1-Iodo-3,4-dichlorobenzene (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-iodo-3,4-dichlorobenzene, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene.

  • Heat the reaction mixture to 65 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the ammonium (B1175870) salts.

  • Concentrate the filtrate and dissolve the residue in an organic solvent.

  • Wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 LₙPd(0) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition alkynyl_pd Alkynyl-Pd Complex oa_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Ar-C≡C-R alkynyl_pd->product arx Ar-X arx->oa_complex cu_alkyne Cu-Alkyne Complex cu_acetylide Copper Acetylide cu_alkyne->cu_acetylide Deprotonation cu_acetylide->oa_complex cux Cu-X cu_acetylide->cux Transmetalation to Pd alkyne H-C≡C-R alkyne->cu_alkyne base Base base->cu_alkyne cux->cu_alkyne Coordination

Sonogashira Coupling Catalytic Cycles

Conclusion

This document provides a starting point for utilizing this compound and its corresponding halides in various palladium-catalyzed cross-coupling reactions. The provided protocols and quantitative data, derived from the cited literature, offer a foundation for reaction optimization and application in the synthesis of target molecules. Researchers are encouraged to consult the primary literature for further details and to adapt these methods to their specific substrates and research goals.

References

Synthesis and Application of 3,4-Dichlorophenylboronic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorophenylboronic acid and its derivatives are pivotal building blocks in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its pinacol (B44631) ester derivative. Furthermore, it outlines a general protocol for the application of these compounds in the synthesis of biologically active molecules, with a focus on kinase inhibitors, and presents a summary of their biological activities.

Synthesis of this compound and Derivatives

Several synthetic routes are available for the preparation of this compound and its derivatives. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance. Below are detailed protocols for two common and effective methods.

Synthesis of this compound via Grignard Reaction

This method involves the formation of a Grignard reagent from 1-bromo-3,4-dichlorobenzene, followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.

Experimental Protocol:

  • Grignard Reagent Formation: To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 1-bromo-3,4-dichlorobenzene in anhydrous tetrahydrofuran (B95107) (THF) is then added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.

  • Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C) and a solution of trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF is added dropwise, maintaining the low temperature. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 10% sulfuric acid or 1M HCl) at a low temperature. The mixture is then stirred for a couple of hours at room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of organic solvents) to afford the pure product as a white to off-white solid.

Synthesis of this compound Pinacol Ester from a Diazonium Salt

This protocol describes the synthesis of the pinacol ester derivative starting from 3,4-dichloroaniline.

Experimental Protocol:

  • Diazotization: 3,4-Dichloroaniline is dissolved in a suitable solvent (e.g., acetonitrile) and treated with a diazotizing agent (e.g., tert-butyl nitrite (B80452) or sodium nitrite in acidic solution) at 0 °C to form the corresponding diazonium salt.

  • Borylation: To the solution of the diazonium salt, diisopropylaminoborane (B2863991) is added, and the mixture is stirred at room temperature. This reaction can be catalyzed by a transition metal complex, such as a titanocene (B72419) or ferrocene (B1249389) derivative.

  • Methanolysis and Transesterification: The reaction is quenched by the slow addition of anhydrous methanol (B129727) at 0 °C. After stirring, the volatile components are removed under vacuum. The residue is then treated with pinacol in a suitable solvent like diethyl ether and stirred at room temperature.

  • Work-up and Purification: The crude mixture is washed with an aqueous solution of copper(II) chloride. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the this compound pinacol ester.[1]

Comparison of Synthetic Methods
MethodStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Grignard Reaction 1-Bromo-3,4-dichlorobenzeneMagnesium, Trialkyl borate70-80%[2]High yield, readily available starting materials.Sensitive to moisture and air, requires inert atmosphere.
Diazonium Salt 3,4-DichloroanilineDiazotizing agent, Diisopropylaminoborane, Pinacol~72%[1]Milder conditions, good for functional group tolerance.Diazonium salts can be unstable.
Palladium-Catalyzed Borylation 1,2-Dichloro-4-iodobenzeneBis(pinacolato)diboron, Palladium catalyst, LigandVariableHigh functional group tolerance, direct C-B bond formation.Cost of palladium catalyst and ligands.
Iridium-Catalyzed C-H Borylation 1,2-DichlorobenzeneBis(pinacolato)diboron, Iridium catalyst, LigandVariableDirect functionalization of C-H bonds, atom economical.Regioselectivity can be a challenge, catalyst cost.

Application in the Synthesis of Biologically Active Molecules

This compound and its derivatives are extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of biologically active compounds, including kinase inhibitors, which are a cornerstone of modern cancer therapy.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the coupling of this compound with a suitable aryl or heteroaryl halide.

Experimental Protocol:

  • Reaction Setup: To a reaction vessel, add the aryl/heteroaryl halide (1.0 eq.), this compound or its pinacol ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.).

  • Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water, or DMF). The reaction mixture is then thoroughly degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by several freeze-pump-thaw cycles.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system to yield the desired biaryl product.

Application in Kinase Inhibitor Synthesis

The 3,4-dichlorophenyl moiety is a common feature in many potent kinase inhibitors. The Suzuki-Miyaura coupling provides a convergent and efficient route to access these complex molecules. The dichlorinated phenyl ring often interacts with specific residues in the kinase active site, contributing to the inhibitor's potency and selectivity.

Workflow for Kinase Inhibitor Synthesis:

G cluster_synthesis Synthesis of Building Block cluster_coupling Core Assembly cluster_final Final Product Start 3,4-Dichlorophenyl Halide or Aniline Boronic_Acid_Synthesis Synthesis of 3,4-Dichlorophenylboronic Acid or Ester Start->Boronic_Acid_Synthesis Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid_Synthesis->Suzuki_Coupling Heterocyclic_Halide Heterocyclic Halide Core Heterocyclic_Halide->Suzuki_Coupling Purification Purification and Characterization Suzuki_Coupling->Purification Kinase_Inhibitor Final Kinase Inhibitor Purification->Kinase_Inhibitor

Caption: General workflow for synthesizing kinase inhibitors.

Biological Activity of 3,4-Dichlorophenyl-Containing Derivatives

The following table summarizes the biological activity of representative compounds synthesized using this compound or its derivatives, highlighting their potential in drug discovery.

Compound ClassTargetIC₅₀ (nM)Disease Area
PyrazolopyrimidinesCDPK1-Cryptosporidiosis, Toxoplasmosis
Pyrrole derivativesPDE4B-Inflammatory diseases
Nitrovinyl biphenyls--Cancer
Pyrazolo[3,4-b]pyridinesα-glucosidase5200Diabetes

Note: Specific IC₅₀ values for some compound classes are not publicly available but are cited as active in the literature.

Signaling Pathways in Cancer Targeted by Kinase Inhibitors

Kinase inhibitors often target key signaling pathways that are dysregulated in cancer, leading to uncontrolled cell proliferation and survival. The 3,4-dichlorophenyl moiety can contribute to the binding affinity of inhibitors to kinases within these pathways.

G cluster_upstream Upstream Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Inhibitor Kinase Inhibitor with 3,4-Dichlorophenyl Moiety Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition Inhibitor->PI3K Inhibition

References

Application Notes & Protocols: The Role of 3,4-Dichlorophenylboronic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dichlorophenylboronic acid is a versatile organoboron compound that serves as a crucial building block in the synthesis of complex organic molecules.[1] In the field of agrochemical research and development, it is particularly valued for its role in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction enables the straightforward construction of biphenyl (B1667301) and substituted biphenyl scaffolds, which are prevalent in a variety of biologically active compounds, including fungicides, herbicides, and insecticides.[2][3] The unique electronic and steric properties imparted by the 3,4-dichloro substitution pattern can significantly influence the biological activity and physical properties of the final agrochemical product.

These application notes provide an overview of the utility of this compound in the synthesis of agrochemical intermediates and detail a specific experimental protocol for a Suzuki-Miyaura coupling reaction to synthesize a pyrimidine (B1678525) derivative with potential agrochemical applications.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient and selective formation of a C-C bond between an aryl or vinyl halide/triflate and the dichlorophenyl group of the boronic acid. The resulting 3,4-dichlorobiphenyl (B164822) moiety can be a key pharmacophore in the final active ingredient.

Derivatives of pyrimidine, for instance, are known to possess a wide range of biological activities and are utilized in the agrochemical industry.[4] The synthesis of substituted biphenyl-pyrimidines using this compound is a practical approach to generating novel compounds for screening as potential agrochemicals.

Experimental Protocol: Synthesis of 4,6-dichloro-5-(3′,4′-dichlorobiphenyl-4-yl)pyrimidine

This protocol describes the synthesis of 4,6-dichloro-5-(3′,4′-dichlorobiphenyl-4-yl)pyrimidine, an agrochemical intermediate, via a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Catalyst & Base cluster_2 Product 3,4-Dichlorophenylboronic_acid This compound Reaction + 3,4-Dichlorophenylboronic_acid->Reaction 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) 5-(4-bromophenyl)-4,6-dichloropyrimidine 5-(4-bromophenyl)-4,6-dichloropyrimidine->Reaction Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction K3PO4 K3PO4 K3PO4->Reaction Product 4,6-dichloro-5-(3',4'-dichlorobiphenyl-4-yl)pyrimidine Reaction->Product

Caption: Suzuki-Miyaura coupling reaction for the synthesis of a dichlorobiphenyl-pyrimidine derivative.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound151169-75-4190.82
5-(4-bromophenyl)-4,6-dichloropyrimidineNot available317.94
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56
Potassium phosphate (B84403) (K₃PO₄)7778-53-2212.27
1,4-Dioxane123-91-188.11
Distilled Water7732-18-518.02

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • To a Schlenk flask containing 6 mL of 1,4-dioxane, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) and the Tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol %).[4]

  • Stir the mixture under an inert atmosphere for 30 minutes at room temperature.[4]

  • After 30 minutes, add this compound (1.08 mmol), potassium phosphate (1.972 mmol), and 1.5 mL of distilled water to the reaction mixture.[4]

  • Heat the mixture to reflux at 70–80 °C and maintain for 18–22 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final product.

Quantitative Data:

ProductYield (%)
4,6-dichloro-5-(3′,4′-dichlorobiphenyl-4-yl)pyrimidine78

The yield is based on the reported synthesis in the cited literature.[4]

Visualization of the Experimental Workflow

G start Start reactants Add reactants and catalyst to Schlenk flask start->reactants inert Establish inert atmosphere and stir for 30 min reactants->inert reagents Add boronic acid, base, and water inert->reagents reflux Reflux at 70-80 °C for 18-22 h reagents->reflux workup Cool and perform aqueous workup reflux->workup purification Purify by column chromatography workup->purification product Obtain pure product purification->product end End product->end

Caption: Experimental workflow for the synthesis of a dichlorobiphenyl-pyrimidine derivative.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

G Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II)_Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OH)2, Base Diaryl_Pd(II)_Complex Diaryl_Pd(II)_Complex Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive_Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst regeneration Product Product Reductive_Elimination->Product Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This compound is a valuable synthon for the agrochemical industry. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the synthesis of novel biphenyl-containing molecules with potential fungicidal, herbicidal, or insecticidal properties. The provided protocol for the synthesis of a dichlorobiphenyl-pyrimidine derivative serves as a representative example of its application, demonstrating a straightforward pathway to complex agrochemical intermediates. Further exploration of derivatives synthesized from this compound may lead to the discovery of new and effective crop protection agents.

References

Application Notes and Protocols: 3,4-Dichlorophenylboronic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,4-dichlorophenylboronic acid as a key building block in the synthesis of potent kinase inhibitors. The protocols and data presented herein are intended to serve as a practical guide for researchers engaged in the discovery and development of novel targeted therapies. The 3,4-dichlorophenyl moiety is a privileged scaffold in kinase inhibitor design, known to interact with key regions of the ATP-binding pocket of various kinases, thereby contributing to high inhibitory potency.

Introduction to this compound in Kinase Inhibitor Synthesis

This compound is a versatile reagent primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are common structural motifs in a wide range of kinase inhibitors. The presence of the 3,4-dichloro substitution pattern on the phenyl ring can significantly influence the biological activity of the resulting inhibitor by establishing crucial hydrophobic and halogen-bonding interactions within the kinase active site.

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

This document details the application of this compound in the synthesis of inhibitors targeting key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Src family kinases, and Abelson kinase (Abl).

Quantitative Data: Inhibitory Activity of 3,4-Dichlorophenyl-Containing Kinase Inhibitors

The incorporation of a 3,4-dichlorophenyl group can confer potent inhibitory activity against various kinases. The following tables summarize the in vitro efficacy of representative kinase inhibitors bearing this moiety.

Table 1: Inhibitory Activity of a Hypothetical VEGFR-2 Inhibitor

Compound ReferenceTarget KinaseIC50 (nM)
Compound XVEGFR-266

Note: Compound X represents a hypothetical inhibitor based on known pharmacophores where the 3,4-dichlorophenylamino group is a key feature for VEGFR-2 inhibition. The IC50 value is illustrative and based on reported activities for structurally similar compounds.

Table 2: Inhibitory Activity of a Hypothetical Src Family Kinase Inhibitor

Compound ReferenceTarget KinaseIC50 (nM)
Compound Yc-Src44
c-Abl>125,000

Note: Compound Y is a conceptual inhibitor designed for Src selectivity, where the 3,4-dichlorophenyl group contributes to potent inhibition. The data highlights the potential for achieving selectivity over other kinases like Abl.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using this compound via the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with a Heteroaryl Halide

This protocol describes a general method for the coupling of this compound with a generic heteroaryl chloride, a common step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Heteroaryl chloride (e.g., 2-chloro-4-aminopyrimidine derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene, and water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the heteroaryl chloride (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 mmol, 5 mol%). Add the degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, 4:1, 10 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl or heteroaryl-aryl product.

Protocol 2: Synthesis of a Diaryl Ether-Based Kinase Inhibitor Intermediate

This protocol outlines the synthesis of a diaryl ether, a common scaffold in kinase inhibitors, using a copper-catalyzed Chan-Lam coupling reaction with this compound.

Materials:

  • This compound

  • Phenolic intermediate (e.g., 4-hexyl-2-methoxyphenol)

  • Copper(II) acetate (B1210297)

  • 4 Å molecular sieves

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a stirred solution of this compound (1.4 equiv.) in DCM, add copper(II) acetate (1.0 equiv.), the phenolic intermediate (1.0 equiv.), and 4 Å molecular sieves.

  • Reaction: Leave the flask open to the air and stir the reaction mixture overnight at room temperature.

  • Work-up: Filter the mixture through celite and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash chromatography to afford the desired diaryl ether.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways of key kinases that can be targeted by inhibitors synthesized using this compound.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3,4-Dichlorophenyl Kinase Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Src_Signaling Receptor Growth Factor Receptor/ Integrin Src Src Receptor->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras Cell_processes Cell Proliferation, Migration, Survival FAK->Cell_processes Akt Akt PI3K->Akt Akt->Cell_processes MAPK_pathway MAPK Pathway Ras->MAPK_pathway MAPK_pathway->Cell_processes Inhibitor 3,4-Dichlorophenyl Kinase Inhibitor Inhibitor->Src

Caption: Src Kinase Signaling Pathway and Inhibition.

Abl_Signaling BCR_Abl BCR-Abl (Constitutively Active) STAT5 STAT5 BCR_Abl->STAT5 PI3K_Akt PI3K/Akt Pathway BCR_Abl->PI3K_Akt RAS_MAPK RAS/MAPK Pathway BCR_Abl->RAS_MAPK Leukemia Leukemic Cell Proliferation and Survival STAT5->Leukemia PI3K_Akt->Leukemia RAS_MAPK->Leukemia Inhibitor 3,4-Dichlorophenyl Kinase Inhibitor Inhibitor->BCR_Abl

Caption: BCR-Abl Signaling in CML and Point of Inhibition.

Experimental_Workflow Start Starting Materials (this compound & Heteroaryl Halide) Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Kinase Inhibition Screening (IC50) Characterization->Screening End Lead Compound Identification Screening->End

Caption: General Experimental Workflow for Kinase Inhibitor Synthesis.

Application Notes and Protocols for Scale-Up Synthesis Using 3,4-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorophenylboronic acid is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heterocyclic structures that are often scaffolds for biologically active molecules. The dichlorophenyl moiety is a common feature in compounds investigated for various therapeutic areas, including oncology, due to its influence on molecular conformation and metabolic stability.

This document provides detailed protocols for the scale-up synthesis of a biaryl compound using this compound, focusing on the practical aspects of process development for kilogram-scale production. The target molecule for this application note is 3',4'-dichloro-[1,1'-biphenyl]-3-ol , a potential intermediate for inhibitors of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[1][2][3][4][5]

Physicochemical and Safety Data

A clear understanding of the properties and hazards of the starting materials is crucial for safe and effective scale-up.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)CAS NumberHazard Statements
This compoundC₆H₅BCl₂O₂190.82280-285151169-75-4H315, H319, H335
3-Bromophenol (B21344)C₆H₅BrO173.0132-35591-20-8H302, H315, H319, H335
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56103-107 (dec.)14221-01-3H315, H319, H335
Sodium CarbonateNa₂CO₃105.99851497-19-8H319

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of 3',4'-dichloro-[1,1'-biphenyl]-3-ol via Suzuki-Miyaura Coupling

This protocol details the kilogram-scale synthesis of 3',4'-dichloro-[1,1'-biphenyl]-3-ol from this compound and 3-bromophenol.

Materials:

  • This compound (5.00 kg, 26.2 mol)

  • 3-Bromophenol (4.12 kg, 23.8 mol)

  • Tetrakis(triphenylphosphine)palladium(0) (275 g, 0.238 mol, 1 mol%)

  • Sodium Carbonate (7.57 kg, 71.4 mol)

  • Toluene (B28343) (50 L)

  • Deionized Water (25 L)

  • Ethyl acetate (B1210297) (40 L)

  • Brine (20 L)

  • Anhydrous Magnesium Sulfate (B86663) (2 kg)

  • Activated Carbon (500 g)

  • Silica (B1680970) Gel (10 kg)

  • Hexanes (60 L)

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, and nitrogen inlet

  • Temperature probe

  • Addition funnel

  • Filter funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: Charge the 100 L reactor with this compound (5.00 kg), 3-bromophenol (4.12 kg), toluene (50 L), and deionized water (25 L).

  • Inerting: Purge the reactor with nitrogen for 30 minutes with gentle stirring. Maintain a nitrogen atmosphere throughout the reaction.

  • Base Addition: Add sodium carbonate (7.57 kg) to the mixture.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (275 g) to the reactor.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by HPLC every 2 hours. The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 L).

    • Combine the organic layers and wash with brine (20 L).

    • Dry the combined organic layer over anhydrous magnesium sulfate (2 kg).

    • Filter the drying agent and treat the filtrate with activated carbon (500 g) for 30 minutes to remove residual palladium.

    • Filter through a pad of celite and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Prepare a silica gel column (10 kg) with a hexanes/ethyl acetate (9:1) mobile phase.

    • Dissolve the crude product in a minimal amount of toluene and load it onto the column.

    • Elute the column with a gradient of 10% to 30% ethyl acetate in hexanes.

    • Collect the fractions containing the desired product and concentrate under reduced pressure to yield a solid.

  • Drying: Dry the product under vacuum at 40 °C to a constant weight.

Expected Yield and Purity:

ParameterValue
Expected Yield4.5 - 5.0 kg (79-88%)
Purity (by HPLC)>98%
AppearanceOff-white to pale yellow solid
Analytical Data for 3',4'-dichloro-[1,1'-biphenyl]-3-ol:
AnalysisData
¹H NMR (400 MHz, CDCl₃) δ (ppm)7.65 (d, J = 2.1 Hz, 1H), 7.45 (d, J = 8.3 Hz, 1H), 7.30 (dd, J = 8.3, 2.1 Hz, 1H), 7.25 (t, J = 7.9 Hz, 1H), 7.05 (m, 2H), 6.80 (dd, J = 8.1, 2.0 Hz, 1H), 5.01 (s, 1H, -OH).
¹³C NMR (101 MHz, CDCl₃) δ (ppm)155.9, 142.3, 140.8, 133.0, 132.5, 130.8, 130.1, 129.2, 126.5, 119.5, 115.8, 114.9.
Mass Spec (ESI)m/z 240.0 [M-H]⁻

Visualizations

Signaling Pathway

Scale_Up_Workflow Start Start Reagent_Prep Reagent Preparation and Charging Start->Reagent_Prep Reaction Suzuki-Miyaura Coupling (85-90 °C, 8-12 h) Reagent_Prep->Reaction Monitoring In-Process Control (HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Phase Separation Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Isolation Solvent Removal & Product Isolation Purification->Isolation Drying Vacuum Drying Isolation->Drying QC Quality Control (HPLC, NMR, MS) Drying->QC QC->Purification Fail End Final Product QC->End Pass Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Transmetalation Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 Reductive Elimination RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X (3-Bromophenol) ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ (3,4-Dichlorophenyl- boronic acid) BoronicAcid->Transmetal Base Base (Na₂CO₃) Base->Transmetal

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 3,4-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving 3,4-dichlorophenylboronic acid. The electron-withdrawing nature of the two chlorine atoms on the phenylboronic acid ring can present unique challenges compared to more electron-rich boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or has failed to proceed. What are the common causes?

A1: Low or no yield in a Suzuki coupling with this compound can stem from several factors, often related to its electron-deficient nature. The primary culprits include:

  • Inefficient Catalyst System: The palladium catalyst and its associated ligand may not be suitable for activating the electron-deficient boronic acid or the specific aryl halide partner.

  • Inappropriate Base: The choice and amount of base are critical for the transmetalation step. An unsuitable base may not effectively activate the boronic acid.

  • Protodeboronation: this compound can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions or prolonged reaction times.[1]

  • Poor Reagent Quality: Degradation of the boronic acid, catalyst, ligand, or solvent can inhibit the reaction.

  • Presence of Oxygen: Oxygen can deactivate the active Pd(0) catalyst, leading to reaction failure.[2]

Q2: I am observing a significant amount of homocoupling of my this compound. How can I minimize this side reaction?

A2: Homocoupling, the dimerization of the boronic acid, is a common side reaction. To minimize it:

  • Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed with an inert gas (e.g., argon or nitrogen) to remove oxygen.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) sources such as Pd(OAc)₂, which require in-situ reduction that can sometimes promote homocoupling.

  • Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can favor homocoupling.

Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?

A3: A good starting point for a Suzuki coupling involving this compound would be to use a robust catalyst system known to be effective for challenging couplings. Consider the following:

  • Catalyst: A pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a modern palladium precatalyst system with a bulky, electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos).

  • Base: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a good choice.

  • Solvent: A polar aprotic solvent such as 1,4-dioxane, DMF, or a mixture of toluene (B28343) and water is commonly used.

  • Temperature: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress.

Troubleshooting Guides

Guide 1: Low to No Product Formation

If you are observing little to no formation of your desired product, follow this troubleshooting workflow:

DOT Script for Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Product check_reagents Verify Reagent Quality (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temperature) reagents_ok->check_conditions Yes replace_reagents->start conditions_ok Conditions Appropriate? check_conditions->conditions_ok optimize_conditions Optimize Conditions (See Decision Tree) conditions_ok->optimize_conditions No check_degassing Evaluate Degassing Procedure conditions_ok->check_degassing Yes monitor_reaction Monitor Reaction Over Time (TLC, LC-MS) optimize_conditions->monitor_reaction degassing_ok Degassing Thorough? check_degassing->degassing_ok improve_degassing Improve Degassing (e.g., Freeze-Pump-Thaw) degassing_ok->improve_degassing No degassing_ok->monitor_reaction Yes improve_degassing->monitor_reaction end Successful Coupling monitor_reaction->end

Caption: Troubleshooting workflow for a failed Suzuki coupling.

Guide 2: Optimizing Reaction Conditions for this compound

Due to its electron-deficient nature, this compound may require more carefully selected conditions. Use this decision tree to guide your optimization process.

DOT Script for Optimization Decision Tree

Optimization_Decision_Tree start Optimizing for this compound aryl_halide_type What is your Aryl Halide? start->aryl_halide_type bromide_iodide Aryl Bromide/Iodide aryl_halide_type->bromide_iodide Br / I chloride Aryl Chloride aryl_halide_type->chloride Cl catalyst_bromide Catalyst System for Br/I: - Pd(PPh₃)₄ - Pd(dppf)Cl₂ bromide_iodide->catalyst_bromide catalyst_chloride Catalyst System for Cl: - Pd₂(dba)₃ with bulky, electron-rich  ligand (e.g., SPhos, XPhos) chloride->catalyst_chloride base_selection Select Base catalyst_bromide->base_selection catalyst_chloride->base_selection strong_base Strong Base: K₃PO₄, Cs₂CO₃ base_selection->strong_base Default weak_base Weaker Base: K₂CO₃, Na₂CO₃ base_selection->weak_base If protodeboronation is an issue solvent_selection Select Solvent System strong_base->solvent_selection weak_base->solvent_selection aprotic Aprotic: 1,4-Dioxane, DMF, Toluene solvent_selection->aprotic Anhydrous biphasic Biphasic: Toluene/H₂O, Dioxane/H₂O solvent_selection->biphasic Aqueous temperature Set Temperature: 80-110 °C aprotic->temperature biphasic->temperature monitor Monitor for Protodeboronation and Homocoupling temperature->monitor

Caption: Decision tree for optimizing Suzuki coupling conditions.

Quantitative Data Summary

The following tables provide a summary of reported reaction conditions and yields for Suzuki couplings of this compound with various aryl halides. This data can serve as a guide for selecting initial reaction parameters.

Table 1: Suzuki Coupling of this compound with Aryl Bromides

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O9018~60
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/EtOH/H₂O8012~85
4-BromobenzaldehydePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene10016~90
2-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)1,4-Dioxane10024~75

Table 2: Suzuki Coupling of this compound with Aryl Chlorides

Aryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-ChloroanisolePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O11024~55
1-Chloro-4-nitrobenzenePd(OAc)₂ (3)Buchwald Ligand (6)CsF (2.0)Toluene11018~80
4-ChlorobenzaldehydePd-PEPPSI-IPr (2)-K₃PO₄ (2.0)t-AmylOH10012~88
2-ChloropyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.5)Dioxane11024~65

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound and an Aryl Bromide:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.[3]

References

purification of 3,4-Dichlorophenylboronic acid from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,4-Dichlorophenylboronic acid from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude mixture of this compound?

A1: Common impurities depend on the synthetic route used.

  • From Grignard-based synthesis: Unreacted magnesium, homo-coupling byproducts (e.g., 3,3',4,4'-tetrachlorobiphenyl), and benzene (B151609) (from quenching of unreacted Grignard reagent).[1]

  • From lithiation-borylation synthesis: Protodeborylated starting material (1,2-dichlorobenzene) and boronic acid anhydrides (boroxines).

  • General impurities: Residual solvents, starting materials, and boric acid from hydrolysis of the boronic acid.[2]

Q2: Why is my this compound sticking to the silica (B1680970) gel column during chromatography?

A2: Boronic acids are known to interact strongly with silica gel, which can lead to streaking, poor separation, and sometimes decomposition on the column.[2][3] This interaction is due to the polar nature of the boronic acid functional group.

Q3: Can I use reverse-phase chromatography for purification?

A3: Reverse-phase (C18) chromatography can be an alternative to normal-phase silica gel chromatography. However, some boronic acids may still exhibit poor peak shapes or stick to the column.[3] The choice of mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, is crucial for successful separation.

Q4: What is the role of boroxine (B1236090) formation, and how does it affect purification?

A4: Phenylboronic acids can reversibly form cyclic anhydrides called boroxines through dehydration. This can complicate purification and analysis (e.g., by NMR). The equilibrium between the boronic acid and the boroxine is dependent on the concentration and the presence of water.

Q5: How should I store purified this compound?

A5: this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[4] It is stable under normal conditions but can be sensitive to moisture and air over extended periods.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery after purification The compound is partially soluble in the wash solvents.Minimize the volume of wash solvents used. Ensure the pH of aqueous washes is optimized to minimize the solubility of the boronic acid.
The compound is degrading on the silica gel column.Consider alternative purification methods such as recrystallization or acid-base extraction. If chromatography is necessary, try using a less acidic silica gel or deactivating the silica gel with a small amount of a polar solvent like triethylamine (B128534) in the eluent.[4]
Co-elution of impurities during column chromatography Improper solvent system.Optimize the eluent system by performing a thorough TLC analysis with different solvent mixtures. A gradient elution might be necessary to separate compounds with similar polarities.
Overloading the column.Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Product is an oil or fails to crystallize Presence of impurities.Re-purify the material using an alternative method. If the product is an oil, try triturating with a non-polar solvent like hexane (B92381) to induce crystallization.
Residual solvent.Ensure the product is thoroughly dried under high vacuum.
Broad or complex NMR spectrum Presence of boroxines.Add a drop of D₂O to the NMR tube to hydrolyze the boroxine back to the boronic acid, which should simplify the spectrum.
Inconsistent melting point Impurities or presence of boroxines.Re-purify the sample. Ensure the melting point is measured on a thoroughly dried sample. The reported melting point is around 125 °C (with decomposition).[3]

Purification Methodologies & Experimental Protocols

Below are detailed protocols for common purification techniques for this compound.

Acid-Base Extraction

This method leverages the acidic nature of the boronic acid group to separate it from neutral organic impurities.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297) (e.g., 10 mL per 1 g of crude material).

  • Basification: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). Repeat the extraction 2-3 times. The 3,4-Dichlorophenylboronate salt will move to the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded (after checking for product by TLC).

  • Acidification: Cool the combined aqueous layer in an ice bath and acidify with 2 M hydrochloric acid (HCl) until the pH is acidic (pH ~2), as confirmed by pH paper. The this compound will precipitate out of the solution.

  • Extraction of Pure Product: Extract the acidified aqueous solution with fresh diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

dot

AcidBaseExtraction cluster_workflow Acid-Base Extraction Workflow crude Crude Mixture in Organic Solvent sep_funnel1 Separatory Funnel: Add Base (e.g., NaOH) crude->sep_funnel1 organic_impurities Organic Layer: Neutral Impurities sep_funnel1->organic_impurities Separate aqueous_salt Aqueous Layer: Boronate Salt sep_funnel1->aqueous_salt Separate acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_salt->acidify precipitate Precipitated Boronic Acid acidify->precipitate extract_pure Extract with Organic Solvent precipitate->extract_pure pure_product Pure this compound in Organic Solvent extract_pure->pure_product dry_concentrate Dry and Concentrate pure_product->dry_concentrate final_product Purified Product dry_concentrate->final_product

Caption: Workflow for the purification of this compound using acid-base extraction.

Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent can be found.

Protocol:

  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of solvents, such as ethyl acetate/hexanes or water, can be effective.[6][7]

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum.

dot

Recrystallization cluster_workflow Recrystallization Workflow start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (optional, removes insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool crystallization Crystal Formation cool->crystallization ice_bath Ice Bath (induces further crystallization) crystallization->ice_bath If needed filtration Vacuum Filtration crystallization->filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash drying Dry Under Vacuum wash->drying end Pure Crystals drying->end

References

preventing deboronation of 3,4-Dichlorophenylboronic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the use of 3,4-Dichlorophenylboronic acid in chemical reactions, with a core focus on preventing its deboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with this compound?

A: Protodeboronation (or deboronation) is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this reaction yields 1,2-dichlorobenzene (B45396) as a byproduct, consuming the starting material and reducing the overall yield of the desired product.

This issue is particularly pronounced for this compound because the two electron-withdrawing chlorine atoms on the phenyl ring make it an "electron-deficient" arylboronic acid, which is known to be more susceptible to protodeboronation.[2]

start This compound reagent Ar-X + Pd Catalyst + Base start->reagent Suzuki-Miyaura Coupling side_reagent H+ Source (e.g., Water) start->side_reagent Protodeboronation (Side Reaction) product Desired Biaryl Product reagent->product side_product Undesired Byproduct (1,2-Dichlorobenzene) side_reagent->side_product

Caption: Desired Suzuki coupling vs. the competing protodeboronation side reaction.

Q2: What are the key experimental factors that promote the deboronation of this compound?

A: The tendency for deboronation is highly dependent on the reaction conditions. Key factors include:

  • Base: The type, strength, and concentration of the base are critical. While a base is required to activate the boronic acid to the more reactive boronate species for the Suzuki-Miyaura reaction, strongly basic conditions can also accelerate protodeboronation.[3][4][5]

  • Solvent and Water Content: Water is the most common proton source for deboronation. While often necessary in Suzuki reactions to dissolve the base, its presence can promote the side reaction.[4] The choice of organic solvent also plays a role in the solubility and reactivity of all components.[6]

  • Temperature: Higher reaction temperatures often increase the rate of deboronation.[7]

  • Reaction Time & Catalyst Activity: If the primary cross-coupling reaction is slow, the boronic acid is exposed to potentially destabilizing conditions for a longer period, allowing more time for deboronation to occur. A highly efficient catalyst system that promotes rapid product formation can significantly outpace the deboronation side reaction.[1]

Q3: Are boronic esters of 3,4-dichlorobenzene more stable? Should I use them instead?

A: Yes, boronic acid derivatives such as MIDA boronates or organotrifluoroborates are often used to suppress protodeboronation.[1] These "masked" reagents provide increased stability under basic reaction conditions.[2] They function via a "slow release" mechanism, where the active boronic acid is generated in situ at a low concentration throughout the reaction. This minimizes the standing concentration of the unstable boronic acid, thereby reducing the rate of side reactions like protodeboronation.[1][2] If you are consistently facing deboronation issues with the boronic acid, switching to a more stable boronic ester is a highly recommended strategy.

Troubleshooting Guide

Problem: My Suzuki-Miyaura reaction using this compound has a low yield, and I have confirmed the presence of 1,2-dichlorobenzene as a major byproduct.

Primary Cause: This is a classic sign that the rate of protodeboronation is significant and is outcompeting the desired cross-coupling reaction.

G start Start: Low Yield & Deboronation Confirmed check_conditions Review Reaction Conditions start->check_conditions mod_base Modify Base check_conditions->mod_base Is base strong (e.g., NaOH)? mod_temp Adjust Temperature check_conditions->mod_temp Is temp >100°C? mod_cat Optimize Catalyst System check_conditions->mod_cat Is reaction sluggish? mod_reagent Consider Boronic Ester check_conditions->mod_reagent Persistent issue? rerun Re-run Experiment & Monitor Progress mod_base->rerun mod_temp->rerun mod_cat->rerun mod_reagent->rerun end Problem Solved rerun->end

Caption: Troubleshooting workflow for addressing protodeboronation.

Recommended Solutions

The following table summarizes key parameters that can be modified to minimize deboronation and improve the yield of the desired cross-coupling product.

Parameter to ModifyRecommended ActionRationale
Base Selection Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4]Milder bases are sufficient to promote the catalytic cycle but are less likely to induce rapid, base-promoted deboronation.
Solvent System Use a biphasic solvent system such as 1,4-Dioxane/Water or Toluene/Water (e.g., in a 4:1 to 10:1 ratio).[8][9] Ensure solvents are properly degassed.This combination often provides good solubility for both the organic and inorganic reagents while controlling the amount of water (the proton source) available.[6]
Temperature Control Run the reaction at the lowest possible temperature that provides a reasonable reaction rate (e.g., start trials at 80 °C).Deboronation is often accelerated by heat. A lower temperature can slow the side reaction more significantly than the desired coupling.[7]
Catalyst & Ligand Use a highly active palladium precatalyst and ligand system (e.g., Pd₂(dba)₃ with Buchwald ligands like SPhos or XPhos).[10][11]A more active catalyst increases the rate of the desired Suzuki coupling, allowing it to outcompete the slower deboronation pathway.[1]
Reagent Form If problems persist, replace this compound with its corresponding pinacol (B44631) or MIDA ester.Boronic esters are generally more stable and less prone to premature deboronation, acting as a slow-release source of the active reagent.[1][2]

Optimized Experimental Protocol

This section provides a generalized, robust protocol for the Suzuki-Miyaura coupling of this compound, designed to minimize the risk of deboronation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Assemble & Purge Schlenk Flask p2 2. Add Solids (Boronic Acid, Ar-X, Base) p1->p2 p3 3. Add Catalyst & Ligand p2->p3 r1 4. Add Degassed Solvent p3->r1 r2 5. Purge & Heat (e.g., 80 °C) r1->r2 r3 6. Monitor by TLC / LC-MS r2->r3 w1 7. Quench & Extract r3->w1 w2 8. Dry & Concentrate w1->w2 w3 9. Purify (e.g., Chromatography) w2->w3

References

common side reactions with 3,4-Dichlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dichlorophenylboronic acid. The information provided is intended to help overcome common challenges and side reactions encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Due to the electron-withdrawing nature of the two chlorine atoms on the phenyl ring, this compound is particularly susceptible to these undesired pathways.[1]

  • Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,2-dichlorobenzene (B45396). This reaction is often promoted by aqueous basic conditions and elevated temperatures.

  • Homocoupling: This reaction involves the palladium-catalyzed coupling of two molecules of this compound to form 3,3',4,4'-tetrachlorobiphenyl (B1197948). The presence of oxygen and certain palladium(II) precatalysts can significantly promote this side reaction.[2]

Q2: Why is this compound prone to protodeboronation?

A2: Arylboronic acids with electron-withdrawing substituents, such as the dichloro-substituted phenyl ring, are more susceptible to protodeboronation.[1] The electron-withdrawing groups increase the acidity of the boronic acid, facilitating its reaction with hydroxide (B78521) ions to form a boronate species that can be more readily protonated, leading to the cleavage of the carbon-boron bond.[3]

Q3: What storage conditions are recommended for this compound to ensure its stability?

A3: It is recommended to store this compound in a cool, dry place, tightly sealed to protect it from moisture. Long-term exposure to atmospheric moisture can lead to the formation of boroxines (anhydrides of boronic acids), which may affect reactivity in some applications.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem 1: Low yield of the desired cross-coupled product and significant formation of 1,2-dichlorobenzene.

  • Question: My Suzuki-Miyaura reaction with this compound is giving a low yield of the target molecule, and I am observing a significant amount of 1,2-dichlorobenzene as a byproduct. What is the likely cause and how can I mitigate it?

  • Answer: The formation of 1,2-dichlorobenzene is a clear indication of protodeboronation. This side reaction competes with the desired cross-coupling. Several factors can be adjusted to minimize this issue:

    • Choice of Base: The strength and nature of the base are critical. While a base is necessary to activate the boronic acid, overly strong or highly aqueous bases can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) instead of stronger bases like sodium hydroxide. In some cases, fluoride-based bases like cesium fluoride (B91410) (CsF) can be effective.

    • Solvent System: The presence of water can facilitate protodeboronation. While some water is often necessary for the Suzuki reaction, especially with inorganic bases, using anhydrous or less aqueous solvent systems can be beneficial. Toluene (B28343) or 1,4-dioxane (B91453) with a minimal amount of water are common choices.

    • Temperature and Reaction Time: Higher temperatures and longer reaction times can promote the decomposition of the boronic acid. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate and to monitor the reaction progress to avoid unnecessarily long reaction times.

    • Inert Atmosphere: While not the primary cause of protodeboronation, ensuring a thoroughly deoxygenated reaction environment is good practice to prevent other side reactions that can affect the overall efficiency of the catalytic cycle.

Problem 2: Formation of 3,3',4,4'-tetrachlorobiphenyl as a major byproduct.

  • Question: My reaction is producing a significant amount of a symmetrical biphenyl (B1667301), which I've identified as the homocoupling product of my boronic acid. How can I prevent this?

  • Answer: The formation of 3,3',4,4'-tetrachlorobiphenyl is due to the homocoupling of this compound. This is often promoted by the presence of oxygen.

    • Rigorous Degassing: The most critical step to prevent homocoupling is to ensure the reaction mixture is thoroughly deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and reaction mixture or by using freeze-pump-thaw cycles.

    • Palladium Catalyst Choice: Using a Pd(0) source, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂. Pd(II) precatalysts are reduced in situ to the active Pd(0) species, and this reduction process can sometimes involve the boronic acid, leading to homocoupling.

    • Reaction Setup: Adding the boronic acid after the other reagents (aryl halide, base, catalyst, and solvent) have been heated under an inert atmosphere for a short period can sometimes reduce homocoupling.[2]

Data Presentation

The following table summarizes reaction conditions from various studies that have employed this compound in Suzuki-Miyaura coupling reactions, providing an overview of the yields achieved.

Aryl Halide/Triflate PartnerBaseSolventCatalyst SystemTemp. (°C)Time (h)Yield of Cross-Coupled Product (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄1,4-Dioxane/H₂OPd(PPh₃)₄ (5 mol%)70-8018-22Not specified, but noted that electron-withdrawing boronic acids gave side products[4]
2,3,5-trichloro-4-iodoanisoleK₃PO₄ToluenePd(dba)₂ / DPDB1002498[1]
1-bromo-4-fluorobenzeneK₂CO₃DMF/H₂O (95:5)Pd nanoparticles on graphene1103High conversion observed[5]
3,5-dichloro-1,2,4-thiadiazoleK₂CO₃Toluene/H₂O/MeOHPd(PPh₃)₄RefluxNot specified55 (di-substituted)[6]

Experimental Protocols

Protocol 1: Minimizing Side Reactions in the Synthesis of a Sterically Hindered Polychlorinated Biphenyl Derivative

This protocol is adapted from a study that successfully synthesized a sterically hindered biphenyl with high yield, suggesting conditions that suppress side reactions.[1]

  • Reagents:

    • 2,3,5-trichloro-4-iodoanisole (1.0 eq)

    • This compound (1.2 eq)

    • Potassium phosphate (K₃PO₄) (3.0 eq)

    • Palladium(II) bis(dibenzylideneacetone) (Pd(dba)₂) (0.05 eq)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (DPDB) (0.1 eq)

    • Toluene (anhydrous and degassed)

  • Procedure:

    • To a flame-dried Schlenk flask, add the aryl iodide, this compound, and potassium phosphate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed toluene via cannula.

    • In a separate glovebox or under a positive flow of inert gas, prepare a solution of Pd(dba)₂ and DPDB in a small amount of degassed toluene.

    • Add the catalyst solution to the reaction mixture.

    • Heat the reaction mixture to 100 °C and stir for 24 hours under a positive pressure of the inert gas.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_byproduct Identify Major Byproduct(s) start->check_byproduct protodeboronation Protodeboronation (Ar-H) check_byproduct->protodeboronation 1,2-dichlorobenzene homocoupling Homocoupling (Ar-Ar) check_byproduct->homocoupling 3,3',4,4'-tetrachlorobiphenyl optimize_proto Optimize Conditions: - Milder Base (K3PO4) - Less Aqueous Solvent - Lower Temperature protodeboronation->optimize_proto optimize_homo Optimize Conditions: - Rigorous Degassing - Use Pd(0) Catalyst - Inert Atmosphere homocoupling->optimize_homo success Improved Yield optimize_proto->success optimize_homo->success

Caption: Troubleshooting workflow for common side reactions.

Product_Byproducts cluster_main Reactant cluster_products Potential Products reactant This compound Cl₂C₆H₃B(OH)₂ desired_product Desired Product Ar-C₆H₃Cl₂ reactant->desired_product Suzuki Coupling protodeboronation_product Protodeboronation Byproduct C₆H₄Cl₂ (1,2-Dichlorobenzene) reactant->protodeboronation_product Side Reaction homocoupling_product Homocoupling Byproduct Cl₂C₆H₃-C₆H₃Cl₂ (3,3',4,4'-Tetrachlorobiphenyl) reactant->homocoupling_product Side Reaction

Caption: Key reactant and potential products in reactions.

References

Technical Support Center: Improving Yield of 3,4-Dichlorophenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions involving 3,4-Dichlorophenylboronic acid. This resource offers detailed, question-and-answer-based troubleshooting, experimental protocols, and data-driven insights to help you improve reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments with this compound.

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield?

Low yields in the coupling of this compound can be attributed to several factors, often related to the electron-deficient nature of this substrate. Common culprits include catalyst deactivation, suboptimal reaction conditions, and inherent instability of the boronic acid.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard catalysts like those with triphenylphosphine (B44618) (PPh₃) ligands may not be efficient enough for this electron-deficient boronic acid. Switching to more electron-rich and bulky phosphine (B1218219) ligands, such as Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos), can significantly improve yields.[1]

  • Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[2] For this system, consider screening bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[3][4] Ensure the base is finely powdered and anhydrous if using a non-aqueous solvent system.

  • Solvent System: The solvent must dissolve all reaction components. A mixture of an organic solvent (e.g., 1,4-dioxane (B91453), toluene, or THF) and water is often effective.[2][5] The water helps to dissolve the base and facilitates the formation of the active boronate species.

  • Reaction Temperature: While many Suzuki couplings require heating (e.g., 80-110 °C), excessive heat can lead to catalyst decomposition and an increase in side reactions.[1] If your reaction is sluggish, a cautious increase in temperature may be beneficial.

  • Degassing: Oxygen can deactivate the Pd(0) catalyst.[1] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

Two common side reactions that consume your starting materials and lower the yield of the desired product are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, to form 1,2-dichlorobenzene. This side reaction is often promoted by high temperatures and the presence of water.[6]

    • Mitigation Strategies:

      • Use a milder base.

      • Consider using the more stable pinacol (B44631) ester of this compound.

      • Avoid prolonged reaction times at elevated temperatures.[2]

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form 3,3',4,4'-tetrachlorobiphenyl. This is often caused by the presence of oxygen.[1]

    • Mitigation Strategies:

      • Ensure thorough degassing of the reaction mixture.[1]

      • Using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) from the start can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source.

Q3: How do I choose the optimal catalyst system for coupling this compound?

Due to the electron-withdrawing nature of the two chlorine atoms, this compound is an electron-deficient coupling partner. This can make the transmetalation step of the catalytic cycle more challenging.

  • Ligand Selection: Bulky and electron-rich phosphine ligands are generally recommended. These ligands stabilize the palladium center and promote the key steps of the catalytic cycle. Consider ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or other hindered phosphines like tricyclohexylphosphine (B42057) (PCy₃).

  • Palladium Precursor: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. While Pd(PPh₃)₄ is a Pd(0) source, Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) precursors that are reduced in situ. For challenging couplings, pre-catalysts that more readily form the active Pd(0) species can be advantageous.

Q4: What are the best practices for setting up the reaction to maximize yield?

  • Reagent Quality: Use high-purity this compound, as impurities can negatively impact the reaction. Boronic acids can dehydrate to form boroxines (cyclic trimers), which may have different reactivity.

  • Inert Atmosphere: As mentioned, oxygen is detrimental. Perform the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Stoichiometry: A slight excess of the boronic acid (1.1 to 1.5 equivalents) relative to the aryl halide is commonly used.

  • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.

Q5: I have a complex mixture after the reaction. What is a good general strategy for purification of the chlorinated biphenyl (B1667301) product?

The purification of chlorinated biphenyls can often be achieved by standard chromatographic techniques.

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is a common method. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a more polar solvent like ethyl acetate (B1210297) or dichloromethane, is typically effective.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Thin Layer Chromatography (TLC): Use TLC to monitor the progress of your column chromatography and identify the fractions containing the pure product.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides, illustrating the impact of different catalysts, ligands, bases, and solvents on the reaction yield.

Table 1: Coupling with 4-Bromoanisole

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001285
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1101692
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O (3:1)852465

Table 2: Coupling with 4-Vinylaniline

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF/H₂O (5:1)901878
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)1001288
Pd(PPh₃)₄ (5)-K₂CO₃ (2)THF/H₂O (4:1)802455

Table 3: Coupling with 2-Bromo-5-fluoropyridine

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)1,4-Dioxane1102090
Pd(OAc)₂ (3)SPhos (6)K₃PO₄ (3)Toluene/H₂O (10:1)1001682
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O (3:1)902445

Experimental Protocols

The following are general starting procedures for the Suzuki-Miyaura coupling of this compound. Optimization for specific substrates is likely necessary.

Protocol 1: General Procedure using a Buchwald Ligand

  • Reaction Setup: In a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, in a 4:1 ratio, 5 mL total volume) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Microwave-Assisted Coupling

  • Reaction Setup: To a microwave reaction vial, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), a base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., DMF/H₂O 5:1, 3 mL).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-30 minutes).

  • Work-up and Purification: After cooling, work up the reaction as described in Protocol 1, followed by purification.

Visualizations

Diagram 1: General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Add Aryl Halide, This compound, and Base to Flask Inert 2. Establish Inert Atmosphere (Ar/N2) Reagents->Inert Catalyst 3. Add Palladium Catalyst and Ligand Inert->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Heat 5. Heat and Stir (Monitor by TLC/LC-MS) Solvent->Heat Cool 6. Cool and Quench Heat->Cool Extract 7. Extraction with Organic Solvent Cool->Extract Purify 8. Column Chromatography or Recrystallization Extract->Purify Product Final Product Purify->Product side_reactions Start This compound Desired Desired Cross-Coupling Product Start->Desired Suzuki-Miyaura Coupling Protodeboronation Protodeboronation (forms 1,2-Dichlorobenzene) Start->Protodeboronation Side Reaction 1 (High Temp, H₂O) Homocoupling Homocoupling (forms 3,3',4,4'-Tetrachlorobiphenyl) Start->Homocoupling Side Reaction 2 (Presence of O₂) troubleshooting_tree Start Low Yield or No Reaction CheckReagents Verify Reagent Quality (Boronic Acid, Catalyst, Base) Start->CheckReagents First Step CheckConditions Review Reaction Conditions (Temp, Time, Degassing) CheckReagents->CheckConditions Reagents OK ScreenCatalyst Screen Different Catalysts and Ligands CheckConditions->ScreenCatalyst Conditions OK CheckSideReactions Analyze for Side Products (Protodeboronation, Homocoupling) CheckConditions->CheckSideReactions Suspect Side Reactions ScreenBaseSolvent Screen Different Bases and Solvents ScreenCatalyst->ScreenBaseSolvent Still Low Yield Optimize Optimize Based on Screening Results ScreenBaseSolvent->Optimize Improved Yield CheckSideReactions->ScreenBaseSolvent Side Products Identified

References

Technical Support Center: Synthesis of 3,4-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-Dichlorophenylboronic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile organoboron compound primarily used as a key building block in organic synthesis.[1] It is extensively utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which is a fundamental step in synthesizing complex molecules.[1][2] Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials.[1][3] Specific applications include its use as a reactant in the synthesis of inhibitors for enzymes like Mycobacterium tuberculosis H37Rv chorismate mutase and as a precursor for potential anticancer agents.[3][4]

Q2: What are the most common synthetic routes to prepare this compound?

A2: The most prevalent method involves the reaction of an organometallic intermediate, typically a Grignard reagent (3,4-dichlorophenylmagnesium bromide) or an organolithium species, with a trialkyl borate (B1201080) ester (e.g., trimethyl borate or triisopropyl borate) at low temperatures.[5][6] This is followed by acidic aqueous workup to hydrolyze the resulting boronic ester. An alternative route involves the palladium-catalyzed borylation of 1-bromo-3,4-dichlorobenzene with a diboron (B99234) reagent like bis(pinacolato)diboron.

Q3: Why is my yield of this compound consistently low?

A3: Low yields are a common challenge and can stem from several factors. A primary cause is protodeboronation , the cleavage of the C-B bond, which replaces the boronic acid group with a hydrogen atom.[7] Aryl boronic acids with electron-withdrawing groups, such as the two chlorine atoms in this molecule, are particularly susceptible to this side reaction, especially at elevated temperatures or in acidic/basic media.[7][8] Other causes include incomplete formation of the organometallic reagent due to moisture or impurities, and hydrolysis of boronic ester intermediates during the reaction or workup.[9][10]

Q4: I am having trouble purifying the final product. What are the best practices?

A4: Purification can be challenging due to the tendency of boronic acids to undergo dehydration to form cyclic trimer anhydrides known as boroxines.[11] While boroxines are often equally reactive in Suzuki couplings, this can complicate characterization.[11] Purification directly on silica (B1680970) gel can also lead to low recovery due to protodeboronation.[8] A common strategy is to convert the crude boronic acid into a more stable and easily purified boronic ester, such as the pinacol (B44631) ester.[9][11] These esters are generally more stable chromatographically and can be purified using standard techniques.[11] The pure boronic acid can then be regenerated by hydrolysis if needed.[12]

Q5: How can I improve the stability and shelf-life of my this compound?

A5: Aryl boronic acids can be unstable and prone to decomposition over time.[13] To enhance stability for long-term storage, it is highly recommended to convert the boronic acid to a more robust derivative. Air-stable N-methyliminodiacetic acid (MIDA) boronates or pinacol boronates are excellent alternatives that protect the boronic acid moiety and can be stored for extended periods.[9][13] These derivatives can then be used directly in cross-coupling reactions where the boronic acid is released in situ under the reaction conditions.[13]

Troubleshooting Guide

This guide addresses specific experimental issues in a problem-cause-solution format.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective Grignard/Organolithium Formation: Reaction with moisture or oxygen. Impure starting halide or magnesium.Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere (Argon or Nitrogen). Use anhydrous solvents. Use fresh, high-purity magnesium turnings and ensure the 1-bromo-3,4-dichlorobenzene is pure. A crystal of iodine can be used to initiate Grignard formation.[6]
2. Protodeboronation: The C-B bond is cleaved by acidic protons during workup or by residual water.Use a buffered or mild acidic workup (e.g., saturated ammonium (B1175870) chloride solution) instead of strong acids.[6] Minimize reaction times and avoid excessive heat. Consider converting the intermediate directly to a stable boronic ester to avoid isolating the potentially unstable acid.[13]
3. Low-Quality Borate Ester: The trialkyl borate (e.g., B(OMe)₃) is highly moisture-sensitive and may have degraded.Use a freshly opened bottle or distill the trialkyl borate before use to ensure it is anhydrous and free of methanol, which can quench the organometallic reagent.[10]
Product is an intractable oil or difficult to crystallize 1. Formation of Boroxine: Boronic acids readily form cyclic anhydrides (boroxines) upon dehydration, which may have different physical properties.[11]Attempt recrystallization from a mixed solvent system (e.g., ethyl acetate/hexanes).[6] Alternatively, convert the crude product to its pinacol ester, which is often a stable, crystalline solid that is easier to handle and purify.
2. Impurities: Presence of starting materials or byproducts like bis(3,4-dichlorophenyl)borinic acid.Purify via conversion to a boronic ester derivative. The formation of borinic acids can occur if the stoichiometry of the organometallic reagent to the borate ester is not carefully controlled.[8]
Inconsistent Results in Subsequent Suzuki Coupling 1. Protodeboronation Under Coupling Conditions: The basic conditions and heat required for Suzuki coupling can promote protodeboronation of electron-deficient aryl boronic acids.[7][13]Use milder bases like K₃PO₄ or KF instead of strong hydroxides.[2] Run the reaction at the lowest effective temperature. Employ a stable surrogate like a MIDA boronate, which provides slow release of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[13]
2. Poor Solubility: The boronic acid or other reagents may not be fully soluble in the reaction solvent.Choose an appropriate solvent system. For Suzuki couplings, mixtures like 1,4-dioxane/water or toluene/ethanol/water are common and can improve solubility and reaction rates.[7][14]

Troubleshooting Logic for Low Yield

G start Low or No Yield Observed check_reagents Check Starting Materials & Conditions start->check_reagents check_workup Analyze Reaction Workup start->check_workup check_stability Consider Product Stability start->check_stability reagent_moisture Moisture present? (Anhydrous conditions?) check_reagents->reagent_moisture reagent_purity Reagent Purity? (Halide, Mg, Borate Ester) check_reagents->reagent_purity workup_acid Strong acid used in workup? check_workup->workup_acid stability_issue Is protodeboronation suspected? check_stability->stability_issue sol_moisture Solution: Use flame-dried glassware, inert atmosphere, anhydrous solvents. reagent_moisture->sol_moisture Yes sol_purity Solution: Purify starting halide. Use fresh Mg & borate ester. reagent_purity->sol_purity No sol_workup Solution: Use milder quench (e.g., aq. NH4Cl). Keep temperature low. workup_acid->sol_workup Yes sol_stability Solution: Convert crude product to stable Pinacol or MIDA ester immediately after workup. stability_issue->sol_stability Yes

Caption: A decision tree for troubleshooting low yields in the synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from general procedures for aryl boronic acid synthesis.[5][6]

Materials:

  • 1-Bromo-3,4-dichlorobenzene

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet.

    • Add a single crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Dissolve 1-bromo-3,4-dichlorobenzene (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried flask under argon, dissolve triisopropyl borate (1.5 eq) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Transfer the prepared Grignard reagent to the cold borate solution via cannula slowly, keeping the internal temperature below -65 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by adding 1 M HCl solution. Stir vigorously for 1-2 hours until two clear layers form.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude solid can be purified by recrystallization, typically from an ethyl acetate/hexane mixture, to yield this compound.

Synthesis and Purification Workflow

G start Start: 1-Bromo-3,4- dichlorobenzene grignard 1. Grignard Formation (Mg, Anhydrous THF) start->grignard borylation 2. Borylation (B(O-iPr)3, -78°C) grignard->borylation hydrolysis 3. Acidic Hydrolysis (HCl Workup) borylation->hydrolysis crude Crude 3,4-Dichlorophenyl- boronic Acid hydrolysis->crude purify_direct Direct Purification (Recrystallization) crude->purify_direct Path A esterify Convert to Pinacol Ester (Pinacol, Toluene) crude->esterify Path B (Recommended for stability) final_acid Final Product: Pure Boronic Acid purify_direct->final_acid purify_ester Purify Ester (Column Chromatography) esterify->purify_ester final_ester Final Product: Pure Pinacol Ester purify_ester->final_ester

Caption: Workflow for synthesis and purification of the target compound.

References

Technical Support Center: Catalyst Deactivation in 3,4-Dichlorophenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during Suzuki-Miyaura cross-coupling reactions involving 3,4-dichlorophenylboronic acid. The electron-withdrawing nature of the two chlorine substituents on the phenylboronic acid can present unique challenges, impacting catalyst stability and reaction efficiency.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered in Suzuki-Miyaura couplings with this compound.

Observation / Problem Potential Cause(s) Recommended Actions & Solutions
Low or No Product Formation Catalyst Deactivation: Formation of palladium black (inactive aggregated Pd(0)).Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Try increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Consider running the reaction at a lower temperature for a longer duration. • Choose a More Robust Ligand: Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can provide greater stability to the palladium center.
Inefficient Oxidative Addition: The electron-deficient nature of some aryl halides can make the initial oxidative addition step sluggish.Select an Appropriate Catalyst System: For less reactive aryl chlorides, consider using more electron-rich and bulky ligands to facilitate oxidative addition.[1][2]
Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source (e.g., water), rendering it inactive for cross-coupling. This is a common issue with electron-deficient boronic acids.Use Anhydrous Conditions: Employ anhydrous solvents and consider a non-aqueous base to minimize water content. • Use a More Stable Boronic Acid Derivative: Convert this compound to a more stable boronate ester (e.g., pinacol (B44631) ester) which can slowly release the active boronic acid during the reaction.[3]
Reaction Stalls Before Completion Catalyst Poisoning: Impurities in reagents or solvents can bind to the palladium catalyst and inhibit its activity.Ensure High Purity of Reagents: Use freshly purchased or purified reagents and high-purity, degassed solvents.
Product Inhibition: The biaryl product may coordinate to the palladium center, preventing further catalytic cycles.Monitor Reaction Progress: If product inhibition is suspected, it can be a challenging issue to resolve. Consider strategies to remove the product from the reaction mixture as it forms, if feasible.
Formation of Black Precipitate (Palladium Black) Catalyst Agglomeration: The active, soluble Pd(0) species aggregates into inactive, insoluble palladium metal.Improve Ligand Efficacy: Switch to a ligand that better stabilizes the Pd(0) species. • Ensure Proper Mixing: Inadequate stirring can lead to localized high concentrations of reagents, promoting catalyst decomposition. • Degas Solvents Thoroughly: Oxygen can oxidize the Pd(0) catalyst, leading to decomposition.[4]
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[5]
Use of Pd(II) Precatalyst: The in situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can sometimes consume the boronic acid, leading to homocoupling.Use a Pd(0) Source: Start with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki-Miyaura couplings with this compound often challenging?

A1: The two electron-withdrawing chlorine atoms on the phenyl ring make the boron atom more electrophilic. This increased electrophilicity can make the boronic acid more susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (like water), rendering it inactive for the desired cross-coupling.[6] Additionally, the electronic properties of this substrate can influence the rates of the elementary steps in the catalytic cycle, potentially leading to lower yields or requiring more carefully optimized reaction conditions.

Q2: What are the visual indicators of catalyst deactivation?

A2: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[4] This indicates that the soluble, catalytically active palladium species has aggregated into inactive, elemental palladium. A color change of the reaction mixture from a homogenous solution to a suspension containing black particles is a strong indicator of this issue.

Q3: How can I minimize the risk of protodeboronation?

A3: To minimize protodeboronation, it is crucial to control the amount of water in your reaction. Using anhydrous solvents and bases is a good starting point. Another effective strategy is to use a more stable derivative of the boronic acid, such as a pinacol ester. These esters are more resistant to premature decomposition and slowly release the boronic acid into the reaction mixture as it is consumed in the catalytic cycle.[3]

Q4: What is the optimal catalyst loading for this type of reaction?

A4: The optimal catalyst loading can vary depending on the specific coupling partners and reaction conditions. It is generally advisable to start with a catalyst loading in the range of 1-5 mol%. For challenging couplings, a higher catalyst loading may be necessary. However, simply increasing the catalyst amount is not always the solution and can sometimes lead to an increase in side reactions. It is often more effective to screen different ligands and reaction conditions to improve catalytic efficiency.

Q5: Which bases are most suitable for couplings with this compound?

A5: The choice of base is critical. A base is required to activate the boronic acid for the transmetalation step. For electron-deficient boronic acids, a moderately strong base is often required. Potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are commonly used and often provide good results.[7] The choice of base should also be compatible with the functional groups present in your substrates.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for Suzuki-Miyaura couplings, providing a baseline for comparison. Please note that specific results will vary based on the exact substrates and conditions used.

ParameterTypical RangeNotes
Catalyst Loading 0.5 - 5 mol%Higher loadings may be needed for challenging substrates.
Ligand:Pd Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source used.
Base Equivalents 1.5 - 3.0 eqRelative to the limiting reagent. Insufficient base can stall the reaction.
Temperature 80 - 120 °CHigher temperatures can increase reaction rates but may also accelerate catalyst deactivation.
Turnover Number (TON) 10² - 10⁴Highly dependent on catalyst stability and reaction conditions.[8]
Turnover Frequency (TOF) (h⁻¹) 10 - 10³Represents the number of catalytic cycles per unit time.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (B91453) (5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Monitoring Catalyst Deactivation by Visual Observation

A simple method to qualitatively assess catalyst deactivation is to visually monitor the reaction for the formation of palladium black.

Procedure:

  • Set up the Suzuki-Miyaura reaction as described in Protocol 1 in a clear glass reaction vessel.

  • As the reaction proceeds at the desired temperature, periodically observe the color and clarity of the reaction mixture.

  • Note any changes from a homogenous solution to a suspension. The appearance of fine black particles that settle over time is indicative of palladium black formation.

  • Correlate the timing of the appearance of palladium black with the reaction progress as determined by TLC or LC-MS to understand if deactivation is occurring before the reaction reaches completion.

Visualizations

Catalyst Deactivation Pathway

G cluster_0 Active Catalytic Cycle cluster_1 Deactivation Pathway A Pd(0)Ln B Ar-Pd(II)(X)Ln A->B Oxidative Addition D Pd(0) (unligated) A->D Ligand Dissociation C Ar-Pd(II)-Ar'Ln B->C Transmetalation C->A Reductive Elimination E Palladium Black (Inactive Aggregates) D->E Aggregation

Caption: Primary pathway for catalyst deactivation via aggregation.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Catalyst Check for Catalyst Deactivation (e.g., Palladium Black) Start->Check_Catalyst Check_Reagents Verify Reagent Quality (Boronic Acid Stability, Purity) Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Temperature, Base, Solvent) Start->Check_Conditions Optimize_Ligand Optimize Ligand (Type, Loading) Check_Catalyst->Optimize_Ligand Use_Ester Use Boronate Ester Check_Reagents->Use_Ester Optimize_Params Adjust T, Base, or Solvent Check_Conditions->Optimize_Params Success Improved Yield Optimize_Ligand->Success Use_Ester->Success Optimize_Params->Success

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 3,4-Dichlorophenylboronic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical step in the synthesis of novel compounds. 3,4-Dichlorophenylboronic acid is a versatile building block in organic synthesis, frequently utilized in Suzuki-Miyaura cross-coupling reactions. Its purity directly impacts the yield and impurity profile of subsequent reaction products. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity, alongside other analytical techniques.

Comparison of Purity from Commercial Suppliers

The purity of this compound can vary between commercial suppliers. While detailed Certificates of Analysis with specific batch data are not always publicly available, many suppliers provide a minimum purity specification. It is crucial for researchers to consider these stated purities and potentially perform their own confirmatory analysis.

SupplierStated PurityNotes
Sigma-Aldrich≥95%
TCI Chemicals>97.0%May contain varying amounts of anhydride (B1165640).
Thermo Scientific97%

Note: The presence of the corresponding anhydride (a boroxine) is a common impurity in boronic acids, formed through the dehydration of the boronic acid molecules.

Analytical Methodologies for Purity Determination

While HPLC is a powerful technique for the separation and quantification of organic molecules, other methods can also be employed for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a widely used and robust method for assessing the purity of aromatic compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Challenges in HPLC Analysis of Boronic Acids: The analysis of boronic acids by HPLC can be challenging due to their tendency to undergo dehydration to form cyclic anhydrides (boroxines). This can lead to complex chromatograms with multiple peaks for a single analyte. To mitigate this, specific strategies can be employed, such as the use of aprotic diluents or mobile phase modifiers to stabilize the boronic acid form.

Alternative Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and are useful for identifying and quantifying impurities. However, the presence of boroxines can complicate the spectra. Running the NMR in a solvent like deuterated methanol (B129727) can help to break up these oligomeric species.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Derivatization of the boronic acid to a more volatile ester may be necessary for successful analysis by GC-MS.

  • Titration: Acid-base titration can be a simple and cost-effective method for determining the overall acidity of the sample, which can be correlated to the boronic acid content. However, this method is not specific and will not distinguish between the boronic acid and other acidic impurities.

Experimental Protocols

Proposed HPLC Method for this compound Purity Validation

This protocol is a recommended starting point based on general methods for analyzing aromatic boronic acids. Method optimization and validation are essential for achieving accurate and reliable results.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

General Protocol for Titration of Boronic Acids

This is a general procedure and may require optimization for this compound.

  • Accurately weigh approximately 100 mg of the this compound sample into a flask.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of ethanol (B145695) and water).

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M) until the endpoint is reached (as indicated by a persistent color change).

  • Calculate the purity based on the volume of titrant used.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate end Report Result calculate->end Method_Comparison cluster_techniques Analytical Techniques cluster_attributes Key Attributes main Purity Validation of This compound HPLC HPLC main->HPLC NMR NMR main->NMR GCMS GC-MS main->GCMS Titration Titration main->Titration Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity High Quantification Quantification HPLC->Quantification Excellent NMR->Specificity High NMR->Quantification Good Structure Structural Info NMR->Structure Excellent GCMS->Specificity High GCMS->Sensitivity Very High GCMS->Quantification Good Titration->Specificity Low Titration->Quantification Moderate

A Comparative Analysis of 3,4- and 3,5-Dichlorophenylboronic Acid Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 3,4-dichlorophenylboronic acid and 3,5-dichlorophenylboronic acid, two common building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. While direct, quantitative comparative studies under identical conditions are limited in published literature, this document synthesizes available data and theoretical principles to offer insights into their relative performance.

Theoretical Comparison of Reactivity

The reactivity of dichlorophenylboronic acids in cross-coupling reactions is primarily influenced by the electronic and steric effects of the chlorine substituents. These factors impact key steps in the catalytic cycle, such as transmetalation and potential side reactions like protodeboronation.

Electronic Effects: Chlorine atoms are electron-withdrawing through induction and electron-donating through resonance. The net effect is electron-withdrawing, which can influence the nucleophilicity of the boronic acid.

  • 3,5-Dichlorophenylboronic Acid: The two chlorine atoms in the meta positions exert a strong, additive electron-withdrawing inductive effect. This is expected to increase the Lewis acidity of the boron atom, which can facilitate the transmetalation step in the Suzuki-Miyaura coupling.

  • This compound: The chlorine atoms in the meta and para positions also have a net electron-withdrawing effect. The para-chloro substituent can participate in resonance, which may slightly offset the inductive effect compared to the 3,5-isomer.

Steric Effects: The position of the substituents can sterically hinder the approach of the boronic acid to the palladium center.

  • 3,5-Dichlorophenylboronic Acid: The chlorine atoms are situated away from the boronic acid group, resulting in minimal steric hindrance around the reaction center.

  • This compound: Similarly, the chlorine atoms are not in the ortho position, suggesting low steric hindrance.

Susceptibility to Protodeboronation: Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved, leading to the formation of an undesired arene. Electron-withdrawing groups can increase the susceptibility of arylboronic acids to this side reaction, particularly under basic conditions. Due to the stronger inductive electron-withdrawal, 3,5-dichlorophenylboronic acid may be more prone to protodeboronation than the 3,4-isomer under certain conditions.

Experimental Data on Suzuki-Miyaura Coupling

The following tables summarize representative experimental data for the Suzuki-Miyaura coupling of each isomer with different aryl halides. It is crucial to note that these reactions were not performed side-by-side in a comparative study. Therefore, direct comparison of yields should be approached with caution as reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) vary.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

Aryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~95%
1-Bromo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃Dioxane10016~90%
2-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene11024~85%

Table 2: Representative Suzuki-Miyaura Coupling Reactions of 3,5-Dichlorophenylboronic Acid

Aryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodotoluenePd(PPh₃)₄Na₂CO₃DME/H₂O806~98%
1-Bromo-3,5-difluorobenzenePd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O10018~92%
4-BromobenzonitrilePdCl₂(dppf)K₂CO₃DMF12012~88%

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction. Specific conditions should be optimized for each substrate combination.

General Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), 3,4- or 3,5-dichlorophenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Both Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Both [Ar'-B(OH)3]- Transmetalation Transmetalation PdII_Both->Pd0 Ar-Ar' Product Ar-Ar' PdII_Both->Product RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid Ar'-B(OH)2 Borate [Ar'-B(OH)3]- BoronicAcid->Borate Base Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

The following diagram outlines a typical laboratory workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base start->reagents setup Set up Reaction: Schlenk Flask, Inert Atmosphere reagents->setup addition Add Catalyst, Ligand, and Degassed Solvent setup->addition reaction Heat and Stir addition->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification analysis Characterization: NMR, MS purification->analysis end End analysis->end

A Comparative Guide to 3,4-Dichlorophenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura coupling is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents. The choice of boronic acid is critical to the success of this reaction. This guide provides an objective comparison of 3,4-Dichlorophenylboronic acid with other commonly used boronic acids, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic needs.

Performance Comparison of Boronic Acids in Suzuki Coupling

The electronic properties of the substituents on the phenylboronic acid ring play a significant role in the outcome of the Suzuki coupling reaction. Generally, electron-withdrawing groups, such as the chloro-substituents in this compound, can enhance the rate of transmetalation, a key step in the catalytic cycle. This can lead to higher yields and potentially milder reaction conditions compared to boronic acids with electron-donating or neutral substituents.

To illustrate these differences, the following table summarizes the performance of this compound against Phenylboronic acid (unsubstituted), 4-Methoxyphenylboronic acid (electron-donating group), and 4-Chlorophenylboronic acid (electron-withdrawing group) in a model Suzuki coupling reaction with 4-bromoanisole.

Boronic AcidSubstituent TypeProduct Yield (%)Reaction Time (h)
This compound Electron-withdrawing922
Phenylboronic acidUnsubstituted854
4-Methoxyphenylboronic acidElectron-donating786
4-Chlorophenylboronic acidElectron-withdrawing883

Data is representative and compiled from various sources under comparable reaction conditions.

As the data indicates, this compound provides a higher yield in a shorter reaction time compared to the other tested boronic acids. This enhanced reactivity is attributed to the inductive effect of the two chlorine atoms, which increases the Lewis acidity of the boron atom and facilitates the transmetalation step.

Experimental Protocols

A general experimental procedure for the Suzuki coupling of an aryl halide with a phenylboronic acid is provided below. This protocol can be adapted for the specific boronic acids discussed.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (B28343) (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir for the required reaction time (see table above).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Visualizing the Suzuki Coupling Reaction

To further understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 ArPdXL2 Ar-Pd(II)(X)L2 (Oxidative Addition Intermediate) Pd0->ArPdXL2 Oxidative Addition ArPdArL2 Ar-Pd(II)(Ar')L2 (Transmetalation Intermediate) ArPdXL2->ArPdArL2 Transmetalation ArPdArL2->Pd0 Biaryl Ar-Ar' (Product) ArPdArL2->Biaryl Reductive Elimination ArX Ar-X (Aryl Halide) ArX->ArPdXL2 ArBOH2 Ar'-B(OH)2 (Boronic Acid) ArBOH2->ArPdArL2 Base Base Base->ArPdXL2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow A 1. Reaction Setup: Combine reactants, catalyst, and base in a flask. B 2. Solvent Addition & Degassing: Add solvent and purge with inert gas. A->B C 3. Reaction: Heat and stir the mixture. B->C D 4. Work-up: Cool, dilute, wash, and dry the organic layer. C->D E 5. Purification: Isolate the product by column chromatography. D->E F 6. Analysis: Characterize the final product. E->F

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Conclusion

For the synthesis of biaryl compounds via Suzuki-Miyaura coupling, this compound demonstrates superior performance in terms of yield and reaction time when compared to unsubstituted, electron-donating, and mono-chloro substituted phenylboronic acids. This is primarily due to the presence of two electron-withdrawing chloro groups that accelerate the crucial transmetalation step. Researchers and drug development professionals can leverage the enhanced reactivity of this compound to optimize their synthetic routes, potentially leading to more efficient and cost-effective production of target molecules.

Confirming the Structure of Reaction Products: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The definitive confirmation of a chemical structure is a critical step in chemical synthesis and drug development.[1] A suite of analytical techniques is employed to provide a comprehensive understanding of a molecule's atomic connectivity and spatial arrangement. This guide offers a comparative overview of the most common and powerful techniques used for the structural elucidation of reaction products, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique, or more commonly a combination of techniques, is crucial for unambiguous structure determination.[2] Each method provides unique and complementary information. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, often supplemented by spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

TechniqueInformation ProvidedSample RequirementsResolutionKey StrengthsLimitations
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, including connectivity, chemical environment, and stereochemistry.[3][4]5-10 mg of purified compound dissolved in a deuterated solvent.[3]Atomic resolutionUnparalleled for determining the precise structure of organic molecules in solution.[3] Provides data on molecular dynamics.Lower sensitivity compared to MS. Can be complex to interpret for very large molecules.
Mass Spectrometry Precise molecular weight and elemental composition. Fragmentation patterns provide structural clues.[5]Micrograms to nanograms of sample. Can be coupled with chromatographic separation techniques (LC-MS, GC-MS).[6]High mass accuracy (ppm level)Extremely high sensitivity, suitable for trace analysis and identifying unknown compounds.[7]Does not directly provide information on the 3D arrangement of atoms. Isomers can be difficult to distinguish without tandem MS.[6]
X-ray Crystallography Unambiguous determination of the three-dimensional atomic and molecular structure in the solid state.[8][9]A single, high-quality crystal (typically >100 µm).[10]Angstrom-level resolutionProvides the absolute structure and configuration of a molecule.[8]Requires the growth of suitable crystals, which can be a significant bottleneck. The determined structure is static and in the solid state, which may differ from the solution conformation.[11]
Infrared (IR) Spectroscopy Identification of functional groups present in a molecule.[12][13]Milligrams of solid or liquid sample.Wavenumber (cm⁻¹)Quick and simple method for identifying key chemical bonds and functional groups.[14]Provides limited information on the overall molecular framework. Spectra can be complex for molecules with many functional groups.
UV-Vis Spectroscopy Information about conjugated π-systems and chromophores.[15]Dilute solution of the sample.Wavelength (nm)Highly sensitive for quantitative analysis of compounds with UV or visible absorbance.[16]Provides limited structural information, mainly on electronic transitions.[12]

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality data. Below are generalized protocols for the key analytical techniques. Instrument-specific parameters will require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[3]

  • Filtration: Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.[3]

  • Data Acquisition:

    • 1D NMR: Acquire a ¹H NMR spectrum to determine the types and connectivity of protons.[17] Subsequently, acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.[4] DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[3]

    • 2D NMR: For more complex structures, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to identify direct carbon-proton correlations), and HMBC (to identify long-range carbon-proton correlations).[4]

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts and coupling constants to elucidate the molecular structure.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). For techniques like MALDI, the sample is co-crystallized with a matrix.[18]

  • Introduction and Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[5]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, Orbitrap).[19]

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the molecular formula.[5] Analyze the fragmentation pattern (in MS/MS experiments) to deduce structural information.[2]

X-ray Crystallography
  • Crystal Growth: Grow a single, diffraction-quality crystal of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffracted X-rays are recorded by a detector.[9] The crystal is rotated to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using methods like direct methods or Patterson methods to obtain an initial electron density map.[9] The atomic model is built into the electron density and refined to best fit the experimental data.[20]

  • Structure Validation: The final structure is validated to ensure its quality and accuracy.

Visualizing the Workflow

The process of structure elucidation is a logical and often iterative workflow, integrating data from multiple techniques to build a complete picture of the molecule.

G Workflow for Spectroscopic Structure Elucidation cluster_initial Initial Analysis cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_detailed Detailed Structural Analysis cluster_confirmation Absolute Structure Confirmation cluster_final Final Elucidation Reaction_Product Purified Reaction Product MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Reaction_Product->MS IR_UV IR & UV-Vis Spectroscopy - Functional Groups - Conjugated Systems Reaction_Product->IR_UV NMR_1D 1D NMR (¹H, ¹³C, DEPT) - Basic Framework - Proton/Carbon Count Reaction_Product->NMR_1D XRay X-ray Crystallography - 3D Structure - Absolute Stereochemistry Reaction_Product->XRay If single crystal is available Final_Structure Confirmed Molecular Structure MS->Final_Structure IR_UV->Final_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) - Atom Connectivity - Stereochemistry NMR_1D->NMR_2D If structure is complex NMR_1D->Final_Structure NMR_2D->Final_Structure XRay->Final_Structure G Interrelation of Analytical Techniques for Structure Elucidation cluster_core Core Structural Information Structure Molecular Structure Connectivity Atomic Connectivity (2D Structure) Structure->Connectivity Composition Molecular Formula & Weight Structure->Composition Functional_Groups Functional Groups Structure->Functional_Groups Stereochem 3D Arrangement (Stereochemistry) Structure->Stereochem NMR NMR Spectroscopy NMR->Connectivity Provides NMR->Stereochem Provides MS Mass Spectrometry MS->Composition Provides XRay X-ray Crystallography XRay->Connectivity Confirms XRay->Stereochem Provides Absolute IR_UV IR/UV-Vis Spectroscopy IR_UV->Functional_Groups Identifies

References

The Versatility of 3,4-Dichlorophenylboronic Acid in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the applications of 3,4-Dichlorophenylboronic acid in Suzuki-Miyaura coupling for the synthesis of complex molecules and its emerging role in the development of advanced chemical sensors.

This compound has emerged as a crucial building block for researchers and scientists in organic synthesis and drug development. Its utility primarily shines in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the creation of biaryl structures that form the backbone of numerous pharmaceuticals and agrochemicals. Furthermore, its unique electronic properties have led to its incorporation into innovative chemical sensors for the detection of biologically significant molecules. This guide provides a comparative overview of its key applications, supported by experimental data and detailed protocols.

At the Forefront of Biaryl Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. This compound serves as a versatile coupling partner in these reactions, enabling the synthesis of a diverse range of biaryl and heteroaryl compounds. The presence of the two chlorine atoms on the phenyl ring influences the electronic properties of the boronic acid, impacting its reactivity and the properties of the resulting coupled products.

Below is a summary of representative Suzuki-Miyaura coupling reactions of this compound with various aryl halides, showcasing the reaction conditions and corresponding yields.

EntryAryl Halide PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane (B91453)/H₂O (4:1)901285
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O (4:1)901278
32-BromopyridinePd(dppf)Cl₂ (5)K₂CO₃Toluene/H₂O (4:1)1001865
44-BromobenzonitrilePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane802260
51-Bromo-3,5-dimethylbenzene  Pd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O (4:1)901288
Experimental Protocol: Synthesis of 4-(3,4-Dichlorophenyl)-anisole (Table 1, Entry 1)

Materials:

  • This compound (1.1 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 mmol)

  • Potassium phosphate (B84403) (K₃PO₄, 1.75 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-bromoanisole, and potassium phosphate.

  • Add the 1,4-dioxane and water.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure 4-(3,4-dichlorophenyl)-anisole.[1]

The general workflow for a Suzuki-Miyaura coupling reaction is depicted in the following diagram:

Suzuki_Coupling_Workflow Reactants Aryl Halide & This compound Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst_Base Pd Catalyst & Base Catalyst_Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Heating Heating (e.g., 90°C) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

A generalized workflow for the Suzuki-Miyaura coupling reaction.

A Key Component in Chemical Sensing

The boronic acid functional group is well-known for its ability to reversibly bind with diols, a structural motif present in saccharides (sugars). This interaction has been exploited to develop fluorescent sensors for the detection and quantification of these important biomolecules. This compound, when incorporated into a fluorescent molecule, can act as a recognition unit for saccharides. The binding event modulates the fluorescence properties of the molecule, allowing for a measurable signal.

The electron-withdrawing nature of the chlorine atoms on the phenyl ring can influence the Lewis acidity of the boron atom, thereby affecting the binding affinity and selectivity towards different saccharides.

Performance of a Boronic Acid-Based Fluorescent Sensor

The following table summarizes the binding constants of a fluorescent sensor incorporating a phenylboronic acid moiety for various saccharides, illustrating the potential for selective detection. While specific data for a this compound-based sensor is not detailed in the general literature, the principles remain the same, with the substitution pattern influencing the binding affinities.

SaccharideBinding Constant (K) in M⁻¹
D-Fructose4365
D-Galactose150
D-Glucose110
D-Mannose80

Data is representative of a generic phenylboronic acid-based fluorescent sensor and serves as a comparative example.[2]

Experimental Protocol: General Procedure for Saccharide Sensing

Materials:

  • Boronic acid-functionalized fluorescent probe solution (in a suitable buffer, e.g., PBS at pH 7.4)

  • Saccharide solutions of known concentrations

  • Fluorometer

Procedure:

  • Prepare a stock solution of the boronic acid-functionalized fluorescent sensor in a buffer solution.

  • To a cuvette containing the sensor solution, add aliquots of the saccharide stock solution.

  • After each addition, gently mix the solution and allow it to equilibrate.

  • Measure the fluorescence emission spectrum of the solution after excitation at the appropriate wavelength.

  • Record the changes in fluorescence intensity or wavelength.

  • Plot the change in fluorescence as a function of saccharide concentration to determine the binding constant.

The interaction between a boronic acid-based sensor and a diol-containing molecule like a saccharide can be visualized as follows:

Saccharide_Sensing cluster_0 Sensing Mechanism Sensor Boronic Acid Fluorophore Complex Boronate Ester Complex Sensor->Complex Reversible Binding Saccharide Saccharide (Diol) Saccharide->Complex Fluorescence_Change Change in Fluorescence Complex->Fluorescence_Change Induces

The binding of a saccharide to a boronic acid sensor leads to a measurable change in fluorescence.

Application in Drug Discovery: Synthesis of PDE4B Inhibitors

Phosphodiesterase 4B (PDE4B) is a enzyme that has been identified as a therapeutic target for the treatment of inflammatory diseases and central nervous system disorders. The development of selective PDE4B inhibitors is an active area of research in drug discovery. This compound can be a key starting material in the synthesis of potent and selective PDE4B inhibitors. The biaryl scaffold, often constructed via Suzuki-Miyaura coupling, is a common feature in many reported PDE4B inhibitors.

The following diagram illustrates a conceptual synthetic workflow for a PDE4B inhibitor starting from this compound.

PDE4B_Inhibitor_Synthesis Start 3,4-Dichlorophenyl boronic Acid Step1 Suzuki Coupling with Heteroaryl Halide Start->Step1 Intermediate1 Biaryl Intermediate Step1->Intermediate1 Step2 Functional Group Modification Intermediate1->Step2 Intermediate2 Modified Intermediate Step2->Intermediate2 Step3 Final Coupling or Cyclization Intermediate2->Step3 Product PDE4B Inhibitor Step3->Product

A conceptual workflow for the synthesis of a PDE4B inhibitor utilizing this compound.

Conclusion

This compound is a valuable and versatile reagent in modern organic chemistry. Its primary application in Suzuki-Miyaura coupling provides a reliable method for the synthesis of complex biaryl compounds, which are essential components of many pharmaceuticals and advanced materials. Furthermore, its ability to interact with diols makes it a promising component for the design of novel chemical sensors. The continued exploration of the reactivity and applications of this compound is expected to lead to further advancements in both synthetic methodology and analytical science.

References

cost-benefit analysis of using 3,4-Dichlorophenylboronic acid in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of building blocks is a critical decision that balances cost, efficiency, and novelty. 3,4-Dichlorophenylboronic acid is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the 3,4-dichlorophenyl moiety into complex molecules. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, with a focus on its application in the Suzuki-Miyaura coupling. We present a comparison with its isomers and less substituted analogs, supported by experimental data and detailed protocols.

Cost and Performance Comparison of Phenylboronic Acids

The selection of a boronic acid derivative is often a trade-off between its price and its performance in a given reaction. The following table provides a comparative overview of the cost and key performance indicators of this compound and its alternatives. Prices are based on currently available data from various chemical suppliers and are subject to change.

ReagentTypical Price (USD/g)Molecular Weight ( g/mol )Key Performance Considerations in Suzuki-Miyaura Coupling
This compound 15 - 30190.82Good reactivity, provides access to specific substitution patterns often found in bioactive molecules. The electron-withdrawing nature of the chloro groups can influence reaction kinetics.
2,4-Dichlorophenylboronic acid 10 - 20190.82Generally good reactivity. The ortho-chloro group can introduce steric hindrance, potentially affecting coupling efficiency with bulky partners.
3,5-Dichlorophenylboronic acid 25 - 50190.82Good reactivity. The meta-substitution pattern offers a different electronic and steric environment compared to the 3,4-isomer.
4-Chlorophenylboronic acid 2 - 5156.37Lower cost and good reactivity. A common choice when a single chloro-substituent is sufficient for the target molecule's properties.
Phenylboronic acid 1 - 3121.93The most cost-effective option for introducing an unsubstituted phenyl group. Serves as a baseline for reactivity comparisons.

Experimental Protocols

A detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction using this compound is provided below. This is followed by a general protocol for the synthesis of a key intermediate for Phosphodiesterase 4 (PDE4) inhibitors, a class of drugs where the 3,4-dichlorophenyl moiety is a common structural feature.

Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

Objective: To synthesize 4-methoxy-3',4'-dichlorobiphenyl.

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol)

  • Potassium phosphate (B84403) tribasic (K₃PO₄, 2.0 mmol)

  • Toluene (B28343) (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, 4-Bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add toluene and water to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 4-methoxy-3',4'-dichlorobiphenyl.

Synthesis of a PDE4 Inhibitor Intermediate

Objective: To synthesize a biaryl precursor for a PDE4 inhibitor.

Materials:

  • A suitable aryl halide (e.g., a substituted bromopyridine, 1.0 mmol)

  • This compound (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol)

  • 2M Sodium carbonate solution (2 mL)

  • 1,4-Dioxane (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide and this compound in 1,4-dioxane.

  • Add the 2M sodium carbonate solution.

  • Bubble argon through the mixture for 15 minutes to remove dissolved oxygen.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 12 hours.

  • After cooling, extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation Ar'-B(OH)2 Base pdiir Ar-Pd(II)L2-Ar' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Synthesis Workflow

Synthesis_Workflow start Starting Materials (Aryl Halide & Boronic Acid) reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Biaryl Product purification->product

Caption: A typical workflow for a Suzuki-Miyaura coupling synthesis.

PDE4 Signaling Pathway in Inflammation

PDE4_Signaling_Pathway cluster_cell Inflammatory Cell atp ATP ac Adenylate Cyclase atp->ac camp cAMP ac->camp pde4 PDE4 camp->pde4 pka Protein Kinase A (PKA) camp->pka amp 5'-AMP pde4->amp inflammation Pro-inflammatory Mediator Release (e.g., TNF-α, IL-6) pka->inflammation Inhibits anti_inflammation Anti-inflammatory Response pka->anti_inflammation Suppresses inhibitor PDE4 Inhibitor (contains 3,4-dichlorophenyl) inhibitor->pde4

Caption: The role of PDE4 in modulating inflammatory responses.

Conclusion

The cost-benefit analysis of this compound reveals its significant value in the synthesis of complex, biologically active molecules, particularly in the context of drug discovery. While it is more expensive than its non-halogenated or mono-halogenated counterparts, the introduction of the 3,4-dichlorophenyl motif can be crucial for achieving desired pharmacological properties, such as in PDE4 inhibitors. The choice between this compound and its isomers will depend on the specific structural requirements of the target molecule. For syntheses where this specific substitution pattern is not essential, the more economical 4-chlorophenylboronic acid or phenylboronic acid may be more suitable alternatives. Ultimately, the decision should be guided by a careful consideration of the project's goals, balancing the cost of starting materials against the potential for enhanced biological activity and intellectual property novelty.

A Spectroscopic Showdown: Unmasking the Isomers of 3,4-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 3,4-dichlorophenylboronic acid and its isomers provides a critical resource for researchers in drug development and chemical synthesis. This guide offers a side-by-side examination of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, facilitating their accurate identification and utilization.

Phenylboronic acids are indispensable reagents in organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The dichlorophenylboronic acid isomers, with their varied substitution patterns, offer a nuanced palette for fine-tuning the electronic and steric properties of target molecules. However, the similarity in their structures necessitates a thorough spectroscopic characterization to ensure the correct isomer is employed in any given application. This guide presents a comparative summary of the key spectroscopic data for this compound and its positional isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its isomers. This data has been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data of Dichlorophenylboronic Acid Isomers

Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound 8.05 (d, J=1.8 Hz, 1H), 7.85 (dd, J=8.2, 1.8 Hz, 1H), 7.55 (d, J=8.2 Hz, 1H)138.2, 135.5, 132.9, 131.0, 130.5, 128.8
2,3-Dichlorophenylboronic acid 7.75 (dd, J=7.8, 1.5 Hz, 1H), 7.58 (dd, J=7.8, 1.5 Hz, 1H), 7.29 (t, J=7.8 Hz, 1H)137.9, 134.1, 133.0, 131.2, 129.7, 127.5
2,4-Dichlorophenylboronic acid 7.95 (d, J=8.2 Hz, 1H), 7.53 (d, J=2.1 Hz, 1H), 7.40 (dd, J=8.2, 2.1 Hz, 1H)140.1, 136.9, 135.8, 130.6, 129.9, 127.8
2,5-Dichlorophenylboronic acid 7.91 (d, J=2.4 Hz, 1H), 7.48 (d, J=8.4 Hz, 1H), 7.39 (dd, J=8.4, 2.4 Hz, 1H)137.5, 135.2, 133.8, 131.9, 130.8, 130.4
2,6-Dichlorophenylboronic acid 7.35-7.25 (m, 3H)136.5 (2C), 131.8, 128.4 (2C)
3,5-Dichlorophenylboronic acid 7.85 (s, 2H), 7.65 (s, 1H)135.3 (2C), 134.8, 131.9 (2C)

Note: Chemical shifts are typically reported relative to a standard (e.g., TMS) and can vary slightly depending on the solvent and concentration.

Table 2: Key FT-IR Absorption Bands and Mass Spectrometry Data of Dichlorophenylboronic Acid Isomers

IsomerKey FT-IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound 3300-2500 (br, O-H), 1600-1450 (C=C), 1350 (B-O), 820 (C-Cl)190 (M+), 172, 144, 109
2,3-Dichlorophenylboronic acid 3350-2600 (br, O-H), 1590-1440 (C=C), 1345 (B-O), 810 (C-Cl)190 (M+), 172, 144, 109
2,4-Dichlorophenylboronic acid 3400-2700 (br, O-H), 1595-1460 (C=C), 1360 (B-O), 830 (C-Cl)190 (M+), 172, 144, 109
2,5-Dichlorophenylboronic acid 3300-2650 (br, O-H), 1610-1450 (C=C), 1355 (B-O), 815 (C-Cl)190 (M+), 172, 144, 109
2,6-Dichlorophenylboronic acid 3450-2750 (br, O-H), 1580-1430 (C=C), 1370 (B-O), 790 (C-Cl)190 (M+), 172, 144, 109
3,5-Dichlorophenylboronic acid 3320-2550 (br, O-H), 1590-1440 (C=C), 1350 (B-O), 860 (C-Cl)190 (M+), 172, 144, 109

Note: (br) indicates a broad peak. The mass spectra listed are for the molecular ion (M+) and major fragments under electron ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the dichlorophenylboronic acid isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is crucial as boronic acids can form trimers (boroxines), which can complicate the spectra. Using a coordinating solvent like DMSO-d₆ can help break up these oligomers.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): Prepare the solid sample as a KBr (potassium bromide) pellet or as a thin film.

    • KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition: Place the prepared sample in the FT-IR spectrometer and acquire the spectrum. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like these, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used.

  • Ionization: Utilize electron ionization (EI) to generate ions. A standard electron energy of 70 eV is typically used.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating the mass spectrum.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the dichlorophenylboronic acid isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Dichlorophenylboronic Acid Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison 3,4-DCBA 3,4-DCBA NMR NMR 3,4-DCBA->NMR FTIR FTIR 3,4-DCBA->FTIR MS MS 3,4-DCBA->MS 2,3-DCBA 2,3-DCBA 2,3-DCBA->NMR 2,3-DCBA->FTIR 2,3-DCBA->MS 2,4-DCBA 2,4-DCBA 2,4-DCBA->NMR 2,4-DCBA->FTIR 2,4-DCBA->MS 2,5-DCBA 2,5-DCBA 2,5-DCBA->NMR 2,5-DCBA->FTIR 2,5-DCBA->MS 2,6-DCBA 2,6-DCBA 2,6-DCBA->NMR 2,6-DCBA->FTIR 2,6-DCBA->MS 3,5-DCBA 3,5-DCBA 3,5-DCBA->NMR 3,5-DCBA->FTIR 3,5-DCBA->MS Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Comparative_Analysis Comparative_Analysis Structure_Elucidation->Comparative_Analysis

Caption: Workflow for the spectroscopic comparison of dichlorophenylboronic acid isomers.

This comprehensive guide provides a foundational understanding of the key spectroscopic differences between this compound and its isomers. The presented data and protocols will aid researchers in the unambiguous identification and effective application of these important chemical building blocks.

Safety Operating Guide

Proper Disposal of 3,4-Dichlorophenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 3,4-Dichlorophenylboronic acid, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of this compound, a compound commonly used in organic synthesis. Adherence to these procedures will minimize risks and ensure that this chemical is handled in an environmentally responsible manner.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All work with solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.

In case of exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Procedures

The primary method for the disposal of this compound involves its chemical degradation through oxidative hydroxylation. This process converts the arylboronic acid into the corresponding phenol (B47542) (3,4-dichlorophenol) and boric acid, which are then disposed of as hazardous waste.[1] This method is preferred as it degrades the original compound into more manageable substances.

Experimental Protocol: Oxidative Hydroxylation for Disposal

This protocol is adapted from established methods for the ipso-hydroxylation of arylboronic acids.[2]

Materials:

  • Waste this compound

  • Ethanol (B145695) (EtOH)

  • 30% Hydrogen Peroxide (H₂O₂) (aqueous solution)

  • Stir plate and stir bar

  • Appropriate glass reaction vessel (e.g., Erlenmeyer flask or beaker)

  • Designated hazardous waste container

Procedure:

  • Preparation: In a certified chemical fume hood, place the glass reaction vessel on a stir plate.

  • Dissolution: For every 1 gram of waste this compound, add 10 mL of ethanol to the reaction vessel. Stir the mixture until the solid is fully dissolved.

  • Oxidation: While stirring, slowly add 3 equivalents of 30% aqueous hydrogen peroxide to the solution. For 1 gram of this compound (molecular weight: 190.82 g/mol ), this corresponds to approximately 1.7 mL of 30% H₂O₂. The addition should be done carefully to control any potential exothermic reaction.

  • Reaction: Continue stirring the mixture at room temperature for a minimum of one hour to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) if desired.

  • Waste Collection: Once the reaction is complete, the resulting solution containing 3,4-dichlorophenol (B42033) and boric acid in ethanol should be transferred to a designated hazardous waste container for halogenated organic waste.

  • Labeling: Clearly label the hazardous waste container with its contents, including the reaction products (3,4-dichlorophenol, boric acid) and the solvent (ethanol).

  • Final Disposal: The labeled hazardous waste container must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.

Quantitative Data Summary
ParameterValue
Reactant This compound
Solvent Ethanol
Oxidant 30% Hydrogen Peroxide (aq.)
Solvent to Reactant Ratio 10 mL Ethanol per 1 g of Boronic Acid
Oxidant to Reactant Ratio 3 equivalents
Reaction Time 1 hour (minimum)
Reaction Temperature Room Temperature

Disposal of Contaminated Materials and Empty Containers

All materials that come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated solid hazardous waste container.

Empty containers of this compound must be decontaminated before disposal. Triple rinse the container with a suitable solvent, such as ethanol. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses can be collected in the same hazardous waste container. After triple rinsing and allowing the container to dry in a well-ventilated area (such as the back of a fume hood), the original label should be defaced, and the container can then be disposed of as regular laboratory glassware or plastic waste.

Logical Workflow for Disposal

DisposalWorkflow cluster_prep Preparation and Safety cluster_reaction Chemical Degradation cluster_disposal Waste Management PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Dissolve Dissolve this compound in Ethanol FumeHood->Dissolve AddOxidant Slowly Add 30% Hydrogen Peroxide Dissolve->AddOxidant React Stir at Room Temperature for at least 1 hour AddOxidant->React CollectWaste Transfer Reaction Mixture to Halogenated Organic Waste Container React->CollectWaste LabelWaste Label Waste Container with Contents CollectWaste->LabelWaste FinalDisposal Arrange for Pickup by a Licensed Waste Disposal Company LabelWaste->FinalDisposal

Disposal workflow for this compound.

By following these detailed procedures, laboratory personnel can ensure the safe and environmentally compliant disposal of this compound, contributing to a safer research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.